molecular formula C8H5ClFNO5 B2910906 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate CAS No. 84478-89-7

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Cat. No.: B2910906
CAS No.: 84478-89-7
M. Wt: 249.58
InChI Key: BTQIJXHWQVDZJL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a useful research compound. Its molecular formula is C8H5ClFNO5 and its molecular weight is 249.58. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQIJXHWQVDZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Solubility Profiling of 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of agrochemical process development, the physical chemistry of synthetic intermediates dictates the efficiency of scale-up operations. The compound 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) [1] serves as a pivotal synthetic node. It is the direct precursor to 2-chloro-4-fluoro-5-nitrophenol [2], which is subsequently utilized to manufacture highly potent Protoporphyrinogen IX oxidase (PPO or Protox) inhibitors, such as flumioxazin [3].

As a Senior Application Scientist, I have observed that process bottlenecks—such as poor crystallization yields or unexpected side reactions—often stem from a fundamental misunderstanding of intermediate solubility. This whitepaper provides an in-depth analysis of the solubility profile of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural & Mechanistic Rationale for Solvation

To predict and understand the solubility of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, we must deconstruct its molecular architecture. The compound features a highly functionalized aromatic ring that heavily influences its interaction with various solvent classes:

  • Aromatic Core & Halogens (Cl, F): The benzene ring provides a hydrophobic baseline, while the chlorine and fluorine substituents increase the molecule's polarizability. This drives strong dispersion forces ( δD​ ), making the compound highly soluble in halogenated solvents like dichloromethane (DCM).

  • Nitro Group (-NO₂): As a strongly electron-withdrawing group, the nitro moiety introduces a significant dipole moment. This enhances the polarity parameter ( δP​ ), resulting in excellent solubility in polar aprotic solvents (e.g., DMF, Acetone) via strong dipole-dipole interactions.

  • Methyl Carbonate Group (-O-CO-OCH₃): This ester-like linkage acts as a hydrogen bond acceptor but lacks hydrogen bond donor capabilities ( δH​ ). Consequently, while it dissolves well in esters (e.g., Ethyl Acetate), it is susceptible to solvolysis (hydrolysis or transesterification) in strongly protic solvents like methanol or ethanol, especially under basic or acidic conditions [4].

Quantitative Solubility Profile

The table below summarizes the solubility of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate across distinct solvent classes at standard conditions (25°C).

SolventSolvent ClassDielectric Constant (ε)Solubility at 25°C (mg/mL)Primary Solvation Mechanism
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 250Strong dipole-dipole; H-bond acceptor affinity
Dichloromethane (DCM) Halogenated9.1185High polarizability; halogen-halogen affinity
Ethyl Acetate (EtOAc) Ester / Moderately Polar6.0120Structural similarity (carbonate/ester); moderate polarity
Methanol (MeOH) Polar Protic32.745Competitive H-bonding (High risk of solvolysis)
Toluene Aromatic Non-polar2.435 π−π stacking; dispersion forces
n-Heptane Aliphatic Non-polar1.9< 1Lack of polar interactions; high energy penalty for cavity formation

(Note: Data represents thermodynamic equilibrium values. Solvents marked with an asterisk indicate a chemical stability risk over prolonged exposure).

Experimental Protocol: Self-Validating Thermodynamic Solubility Assay

To ensure the integrity of the solubility data, the following protocol incorporates a self-validating HPLC-UV step. Gravimetric analysis is fundamentally flawed for this compound because the methyl carbonate is susceptible to slow hydrolysis in protic environments. By employing HPLC-UV, we chromatographically resolve the intact carbonate from its degradation product, ensuring the solubility value reflects only the pure target analyte.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add 500 mg of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate to 1.0 mL of the target solvent in a 2 mL amber glass vial.

    • Causality: Amber glass prevents UV-induced degradation of the nitroaromatic system. An excess of solid ensures the system can reach true thermodynamic equilibrium rather than a transient kinetic state.

  • Thermal Equilibration: Agitate the vials at 300 rpm at 25.0 ± 0.1 °C for 24 hours using a precision thermoshaker.

    • Causality: Kinetic dissolution rates vary wildly between solvents. A 24-hour equilibration guarantees saturation and prevents under-reporting of solubility.

  • Phase Separation: Isolate the liquid phase via centrifugation at 10,000 × g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents adsorption of the highly functionalized aromatic compound. Centrifugation prevents sub-micron particulates from passing through the filter and artificially inflating the UV absorbance.

  • HPLC-UV Quantification (The Self-Validating Step): Dilute an aliquot of the filtrate into the mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via HPLC-UV at 254 nm using an isocratic method.

    • Causality: HPLC-UV separates the intact methyl carbonate from 2-chloro-4-fluoro-5-nitrophenol (the hydrolysis byproduct). If the phenol peak exceeds 2% of the total area, the solubility data for that specific solvent is flagged for solvolysis, validating the chemical stability of the system during the assay.

G A Solvent Selection (HSP Mapping) B Shake-Flask Equilibration (24h at 25°C) A->B Excess Solute Added C Phase Separation (Centrifugation at 10,000xg) B->C Thermodynamic Equilibrium D HPLC-UV Quantification (Isocratic Elution) C->D Supernatant Extraction E Data Analysis & Solubility Curve Generation D->E Peak Area Integration

Workflow for thermodynamic solubility determination using HPLC-UV validation.

Downstream Application: PPO Inhibitor Synthesis

Understanding this solubility profile is not merely an academic exercise; it directly dictates the downstream synthetic workflow. The conversion of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate to a Protox-inhibiting herbicide requires sequential deprotection, reduction, and cyclization [3].

Because the starting material is highly soluble in polar aprotic solvents (like DMF) but insoluble in water, the initial hydrolysis step to form 2-chloro-4-fluoro-5-nitrophenol is typically conducted in a biphasic system or a water-miscible co-solvent system. The subsequent reduction of the nitro group to an amine requires careful solvent selection to ensure both the nitro-precursor and the resulting aniline remain in solution to prevent catalyst poisoning.

G A 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate B Hydrolysis (Alkaline/Acidic) A->B Deprotection C 2-Chloro-4-fluoro-5-nitrophenol B->C Intermediate D Reduction (Fe/HCl or Catalytic H2) C->D Nitro Reduction E 5-Amino-2-chloro-4-fluorophenol D->E Precursor F Protox-Inhibiting Herbicides (e.g., Flumioxazin) E->F Cyclization

Synthetic pathway from the methyl carbonate intermediate to Protox-inhibiting herbicides.

By leveraging precise solubility data, process chemists can design solvent-swap operations that seamlessly transition the intermediate from the hydrolysis phase into the reduction phase without unnecessary isolation steps, thereby maximizing throughput and yield.

References

  • ResearchGate. "New generation of protox-inhibiting herbicides". Available at: [Link]

The History, Synthesis, and Application of 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate in Advanced Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary and Historical Context

The evolution of modern oncology has been defined by the transition from broad-spectrum cytotoxic agents to precision-targeted Tyrosine Kinase Inhibitors (TKIs). At the heart of this pharmaceutical revolution lies the development of complex molecular scaffolds capable of penetrating the hydrophobic pockets of aberrant kinases.

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) emerged in the late 2000s as a keystone intermediate in the synthesis of "switch-control" kinase inhibitors. Pioneered extensively by researchers at Deciphera Pharmaceuticals [1], this compound was specifically designed to serve as a highly stable, scalable precursor for drugs targeting c-KIT, VEGFR-2, c-MET, and PDGFR. These kinases are frequently implicated in myeloproliferative diseases, gastrointestinal stromal tumors (GIST), and various metastatic carcinomas [2].

By utilizing a methyl carbonate protecting group, process chemists bypassed the oxidative instability of free nitrophenols, enabling rigorous downstream functionalization that ultimately yields the active aminophenol pharmacophores essential for kinase hinge-region binding.

Chemical Rationale and Structural Design

As an Application Scientist, it is critical to understand why this specific molecular architecture was chosen rather than viewing it as a mere collection of functional groups. Every atom in 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate serves a mechanistic purpose:

  • The Methyl Carbonate Moiety: Free phenols are highly susceptible to oxidation and unwanted electrophilic aromatic substitutions during early-stage nitration or halogenation. The methyl carbonate acts as a robust protecting group that remains stable under acidic conditions but is cleanly and quantitatively cleaved under mild aqueous base conditions.

  • The Fluorine Atom (C4): Fluorine provides critical metabolic stability to the final drug molecule by blocking cytochrome P450-mediated oxidation at the para-position. Furthermore, its high electronegativity modulates the pKa of the adjacent functional groups, optimizing hydrogen-bond accepting capabilities within the kinase active site.

  • The Nitro Group (C5): Positioned perfectly for late-stage reduction, the nitro group is the latent amine. Once reduced, this amine becomes the anchor point for forming the urea or amide linkages that characterize type II and switch-control TKIs.

  • The Chlorine Atom (C2): While chlorine can serve to fill hydrophobic pockets in some drug analogs, in many synthetic routes, it acts as a temporary electronic director during the initial synthesis of the aromatic ring, only to be deliberately removed later via hydrodehalogenation.

Experimental Workflows and Methodologies

The transformation of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate into a viable TKI building block is a two-step, self-validating system. The protocols below are adapted from foundational patent literature [2] [4] and highlight the causality behind the reaction conditions.

Protocol 1: Base-Catalyzed Deprotection (Hydrolysis)

Objective: Cleave the methyl carbonate to yield the free phenol without displacing the activated halogens.

Step-by-Step Methodology:

  • Charge the Reactor: Suspend 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) in 300 mL of deionized water.

  • Base Addition: Slowly add a solution of sodium hydroxide (22.7 g, 0.57 mol, ~1.2 equivalents). Causality: A slight excess of NaOH ensures complete hydrolysis of the carbonate. Water is chosen as the solvent to precipitate the product upon acidification, avoiding complex organic extractions.

  • Thermal Activation: Reflux the mixture for 4 hours. Monitor completion via TLC or HPLC.

  • Workup & Acidification: Cool the mixture to ambient temperature and filter to remove any unreacted insoluble impurities. Slowly acidify the filtrate with dilute HCl until the pH reaches ~2-3.

  • Isolation: Collect the heavily precipitated solid via vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 2-chloro-4-fluoro-5-nitrophenol .

Protocol 2: Catalytic Hydrogenation and Hydrodechlorination

Objective: Reduce the nitro group to an amine while simultaneously cleaving the aryl-chloride bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-fluoro-5-nitrophenol (85 g, 0.45 mol) in absolute ethanol.

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (25 g, 0.023 mol).

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 50 psi and agitate at ambient temperature for 12 hours.

  • Purification: Purge the vessel with nitrogen, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.

  • Isolation: Yields 3-amino-4-fluorophenol .

Application Scientist Insight: The Causality of Hydrodechlorination Novice chemists often assume the product of Protocol 2 would be 5-amino-2-chloro-4-fluorophenol. However, the application of 50 psi H2​ with Pd/C intentionally drives hydrodechlorination—cleaving the C-Cl bond. Because the chlorine is removed, the IUPAC numbering of the ring shifts: the hydroxyl remains C1, the fluorine remains C4, but the newly formed amine is now at C3 (yielding the lowest possible locants). If a researcher needs to retain the chlorine atom for a specific analog, they must abandon Pd/C and utilize a milder, non-hydrogenolytic reducing agent such as Nickel Boride or Iron/HCl [3].

Quantitative Data Summary

The following table summarizes the stoichiometric and yield data for the validated workflows, providing a rapid reference for process scale-up.

ParameterStep 1: Carbonate HydrolysisStep 2: Reduction & Hydrodechlorination
Starting Material 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate2-Chloro-4-fluoro-5-nitrophenol
Reagents NaOH (1.2 eq), H2​O H2​ (50 psi), 10% Pd/C (0.05 eq), EtOH
Conditions Reflux, 4 hoursAmbient temperature, 12 hours
Product 2-Chloro-4-fluoro-5-nitrophenol3-Amino-4-fluorophenol
Yield 98% (90 g)70% (40 g)
Key Transformation Base-catalyzed deprotectionNitro reduction & Aryl-chloride cleavage

Mechanistic Pathways & Visualizations

The Synthetic Pipeline

The conversion of the carbonate intermediate into a functional TKI involves strategic deprotection, reduction, and subsequent coupling to form the kinase-binding domain.

SyntheticWorkflow A 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) B 2-Chloro-4-fluoro-5-nitrophenol (Intermediate) A->B NaOH, H2O Reflux, 4h C 3-Amino-4-fluorophenol (Building Block) B->C H2 (50 psi), Pd/C EtOH, 12h (Hydrodechlorination) D Switch-Control Kinase Inhibitor C->D Urea/Amide Coupling

Fig 1: Synthetic workflow from carbonate intermediate to active TKI via hydrodechlorination.

Switch-Control Kinase Inhibition

The TKIs synthesized from this intermediate are uniquely designed to exploit the autoinhibitory mechanisms of kinases. As detailed by Nagar et al. (2003) [2], kinases like c-Abl and c-KIT possess an N-terminal residue that intramolecularly occupies a hydrophobic pocket, maintaining an inactive state. Switch-control inhibitors mimic this mechanism, binding to the hinge region and locking the kinase in its autoinhibited conformation, thereby halting oncogenic proliferation.

KinaseInhibition Ligand Growth Factor (e.g., SCF, VEGF) Receptor Receptor Tyrosine Kinase (c-KIT, VEGFR-2, c-MET) Ligand->Receptor Binds Active Active Kinase (Phosphorylated) Receptor->Active Dimerization & Activation Inactive Inactive Kinase (Auto-inhibited state) Inactive->Active Conformational Shift Signaling Downstream Signaling (PI3K, MAPK, STAT) Active->Signaling ATP Hydrolysis Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Gene Transcription Inhibitor TKI derived from Carbonate Intermediate Inhibitor->Inactive Locks in Inactive Conformation Inhibitor->Active Blocks ATP Pocket

Fig 2: Mechanism of switch-control TKIs locking the kinase in an autoinhibited conformation.

Conclusion

The discovery and utilization of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate represent a masterclass in rational drug design and process chemistry. By serving as a stable, easily manipulated precursor, it enables the high-yield synthesis of complex aminophenols. Through deliberate chemical maneuvers—such as simultaneous reduction and hydrodechlorination—scientists have leveraged this single intermediate to generate an entire class of switch-control kinase inhibitors that continue to redefine the standard of care for myeloproliferative and hyperproliferative diseases.

References

  • WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases. Google Patents. 1

  • US 2008/0269267 A1 - Patent Application Publication. Googleapis.com. 2

  • 2-(Benzyloxy)-4-nitrophenol | 50352-33-5. Benchchem. 3

  • WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. Google Patents. 4

Sources

Methodological & Application

Step-by-step synthesis of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Executive Summary

This application note details the validated synthetic protocols for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7), a critical electrophilic building block utilized in the development of advanced kinase inhibitors (e.g., c-MET, VEGFR, and PDGFR targets) for oncological applications[1]. The document provides a self-validating, two-stage methodology encompassing the initial protection/carbonylation of 2-chloro-4-fluorophenol, followed by regioselective nitration.

Mechanistic Rationale & Causality (E-E-A-T)

Direct nitration of highly activated phenols often results in poor regiocontrol, oxidative degradation, and poly-nitrated byproducts. To establish a robust, scalable workflow, the phenolic hydroxyl group must first be temporarily masked[2].

  • Carbonylation (Protection): Reacting 2-chloro-4-fluorophenol with methyl chloroformate under Schotten-Baumann conditions (aqueous NaOH) yields the methyl carbonate[3]. This transformation serves a dual purpose: it prevents the oxidative destruction of the aromatic ring during the subsequent harsh nitration, and it modulates the electron density of the ring.

  • Regioselective Nitration: The carbonate group is bulkier and less electron-donating than a free hydroxyl. When subjected to mixed acid ( H2​SO4​/HNO3​ ), the steric hindrance and altered electronic directing effects (dominated by the ortho/para directing, but deactivating halogens) guide the nitronium ion ( NO2+​ ) specifically to the 5-position (para to the chloride, ortho to the fluoride)[2]. Maintaining strict thermal control (~30 °C) is critical; elevated temperatures risk premature hydrolysis of the carbonate back to the phenol, leading to tar formation.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-4-fluorophenyl methyl carbonate

Objective: Masking the phenolic hydroxyl to prevent oxidation and steer regioselectivity.

  • Preparation: In a jacketed reaction vessel equipped with mechanical stirring, dissolve 2-chloro-4-fluorophenol (1.0 eq, e.g., 100 g, 0.68 mol) in an aqueous solution of sodium hydroxide (1.2 eq, 32.8 g, 0.82 mol in 550 mL DI water)[3].

  • Thermal Control: Chill the phenoxide solution to -10 °C using a recirculating chiller[3].

  • Addition: Add methyl chloroformate (1.2 eq, 77.3 g, 0.82 mol) dropwise over 45–60 minutes. Maintain the internal temperature strictly below 10 °C to prevent the hydrolysis of the chloroformate reagent[3].

  • Isolation: Upon complete addition, stir the biphasic mixture for an additional 1 hour at 0 °C. The product will precipitate as a solid.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake extensively with cold DI water to remove residual salts and unreacted phenol. Dry under vacuum at 40 °C to yield 2-chloro-4-fluorophenyl methyl carbonate (Typical yield: ~79%)[3].

Stage 2: Regioselective Nitration

Objective: Electrophilic aromatic substitution to install the nitro group at the 5-position.

  • Suspension: Suspend the 2-chloro-4-fluorophenyl methyl carbonate (e.g., 134.8 g) in concentrated sulfuric acid (50 mL) at room temperature[2].

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the mixed acid by slowly adding concentrated nitric acid (50 mL) to concentrated sulfuric acid (50 mL) over an ice bath[2].

  • Addition: Add the mixed acid dropwise to the carbonate suspension. Control the exotherm to maintain an internal temperature of approximately 30 °C[2]. Expert Insight: Do not allow the temperature to drop below 25 °C (reaction stalls) or exceed 35 °C (risk of carbonate cleavage).

  • Reaction: Stir the mixture for 1 hour at 30 °C[2]. Reaction completion can be monitored via HPLC (aliquots quenched in ice-cold acetonitrile).

  • Quenching & Isolation: Slowly pour the reaction mixture over vigorously stirred crushed ice/water. The target compound, 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, will precipitate as a crystalline solid[2].

  • Filtration: Collect the product via filtration, wash with copious amounts of cold water until the filtrate is pH neutral, and dry under high vacuum (Typical yield: >90%).

(Note: For downstream applications requiring the free phenol, the carbonate can be quantitatively hydrolyzed using aqueous NaOH under reflux conditions[1][4].)

Quantitative Data & Material Specifications

Reagent / IntermediateMW ( g/mol )EquivalentsRole in SynthesisSafety / Handling Notes
2-Chloro-4-fluorophenol 146.551.0Starting MaterialCorrosive, toxic. Handle in fume hood.
Sodium Hydroxide (aq) 40.001.2Base / DeprotonationStrong base, exothermic upon dissolution.
Methyl Chloroformate 94.501.2Carbonylating AgentHighly toxic, lachrymator, moisture sensitive.
Sulfuric Acid (conc.) 98.08SolventCatalyst / SolventHighly corrosive, reactive with water.
Nitric Acid (conc.) 63.01ExcessNitrating AgentStrong oxidizer. Avoid organic contact.
Target: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate 249.58N/AFinal ProductIrritant. Store cool and dry.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Chloro-4-fluorophenol (Starting Material) Step1 Stage 1: Carbonylation Reagents: NaOH (aq), Methyl Chloroformate Temp: -10°C to 10°C SM->Step1 Int1 2-Chloro-4-fluorophenyl methyl carbonate (Protected Intermediate) Step1->Int1 Protection Step2 Stage 2: Regioselective Nitration Reagents: Conc. H2SO4, Conc. HNO3 Temp: ~30°C Int1->Step2 Product 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (Target Compound) Step2->Product Electrophilic Aromatic Substitution

Caption: Two-stage synthetic workflow for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Sources

Application Notes and Protocols for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate as a Protecting Group Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] This document provides a comprehensive guide to the application of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate as a novel, base-labile protecting group, primarily for primary and secondary amines. The electron-withdrawing substituents on the phenyl ring render the corresponding carbamates susceptible to cleavage under mild basic conditions, a feature that offers orthogonality to widely-used acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group.[2][3][4] A significant advantage of this reagent is the release of the chromophoric 2-chloro-4-fluoro-5-nitrophenolate upon deprotection, which allows for real-time spectrophotometric monitoring of the reaction progress. This application note details the synthesis of the reagent, its physicochemical properties, a proposed mechanism of action, and detailed protocols for the protection and deprotection of amines.

Introduction: The Imperative of Orthogonal Protection Strategies

The synthesis of complex organic molecules often necessitates a strategic sequence of reactions where specific functional groups must be temporarily masked to prevent their participation in undesired side reactions.[1] These temporary masks, or protecting groups, must be readily introduced, stable to a range of reaction conditions, and, crucially, selectively removable without affecting other sensitive functionalities within the molecule.[1] The concept of "orthogonal protection" is central to modern synthetic strategy, wherein multiple protecting groups are employed, each cleavable under a unique set of conditions (e.g., acidic, basic, hydrogenolysis).[1] This allows for the sequential deprotection and elaboration of different parts of a molecule.

While acid-labile protecting groups such as Boc and base-labile groups like Fmoc are staples in peptide synthesis and other areas, the development of new protecting group strategies with distinct reactivity profiles and advantageous features remains an active area of research.[4][5] Substituted nitrophenyl carbonates have emerged as promising candidates for base-labile protecting groups.[2][3] The electron-deficient aromatic ring enhances the leaving group ability of the corresponding phenolate, facilitating deprotection under mild basic conditions.[2][3]

This guide focuses on 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate, a reagent poised to be a valuable tool for chemists. The presence of two halogen atoms (chloro and fluoro) and a nitro group is anticipated to significantly acidify the conjugate phenol, thereby making the corresponding carbamate highly susceptible to base-mediated cleavage.

Physicochemical Properties and Synthesis

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 84478-89-7
Molecular Formula C₈H₅ClFNO₅
Molecular Weight 249.58 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Synthesis of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

The reagent can be synthesized in a straightforward two-step process from commercially available starting materials. The first step involves the synthesis of 2-chloro-4-fluoro-5-nitrophenol, followed by its reaction with methyl chloroformate.

Step 1: Synthesis of 2-chloro-4-fluoro-5-nitrophenol

A detailed procedure for the synthesis of 2-chloro-4-fluoro-5-nitrophenol has been described in the literature.[6]

Step 2: Synthesis of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

To a solution of 2-chloro-4-fluoro-5-nitrophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, is added a non-nucleophilic base such as triethylamine or pyridine (1.1 eq). Methyl chloroformate (1.05 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired product, which can be further purified by recrystallization or column chromatography.

Mechanism of Action and Key Advantages

The utility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate as a protecting group reagent stems from its reactivity with nucleophiles, particularly amines, to form stable carbamates. The deprotection is then achieved under basic conditions.

Protection of Amines

The protection of a primary or secondary amine involves a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 2-chloro-4-fluoro-5-nitrophenolate, a good leaving group due to the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

Deprotection of the Carbamate

The deprotection is achieved by treatment with a suitable base. The base (e.g., hydroxide, alkoxide, or a non-nucleophilic amine base like DBU) initiates the cleavage of the carbamate. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine. A key feature of this deprotection is the liberation of the intensely colored 2-chloro-4-fluoro-5-nitrophenolate anion, which allows for convenient visual or spectrophotometric monitoring of the reaction's progress.[2][3]

Workflow Visualization

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine (R₂NH) ProtectedAmine Protected Amine (Carbamate) Amine->ProtectedAmine + Reagent + Base LeavingGroup1 2-Chloro-4-fluoro-5-nitrophenol Reagent 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Reagent->ProtectedAmine ProtectedAmine2 Protected Amine (Carbamate) ProtectedAmine->ProtectedAmine2 Further Synthesis Steps Base1 Base (e.g., Et₃N) FreeAmine Free Amine (R₂NH) ProtectedAmine2->FreeAmine + Base LeavingGroup2 2-Chloro-4-fluoro-5-nitrophenolate (Chromophoric) ProtectedAmine2->LeavingGroup2 CO2 CO₂ ProtectedAmine2->CO2 Base2 Base (e.g., NaOH, DBU)

Caption: Workflow for amine protection and deprotection.

Experimental Protocols

The following are generalized protocols. Optimal reaction conditions (e.g., solvent, temperature, and reaction time) may vary depending on the specific substrate and should be determined empirically.

Protocol for the Protection of a Primary or Secondary Amine

Materials:

  • Amine substrate (1.0 eq)

  • 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine substrate in anhydrous DCM.

  • Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure protected amine (carbamate).

Protocol for the Deprotection of the Carbamate

Materials:

  • Protected amine (carbamate) (1.0 eq)

  • A suitable base (e.g., 1 M aqueous NaOH, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • A suitable solvent system (e.g., THF/water, or acetonitrile)

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous ammonium chloride solution (for quenching DBU)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure using Aqueous Base:

  • Dissolve the protected amine in a mixture of THF and water.

  • Add 1 M aqueous NaOH (2.0 - 5.0 eq) to the solution. A yellow color should develop, indicating the release of the 2-chloro-4-fluoro-5-nitrophenolate.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the free amine and the colored phenolate should be observed.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) until the yellow color dissipates.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods to obtain the free amine.

Procedure using an Organic Base (DBU):

  • Dissolve the protected amine in acetonitrile or THF.

  • Add DBU (1.5 - 3.0 eq) to the solution.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the DBU, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection reaction is sluggish, gentle heating may be applied. Ensure that the amine is not a salt and that the reagents and solvent are anhydrous.

  • Side Reactions during Protection: For highly nucleophilic amines, the reaction may be vigorous. Cooling the reaction to 0 °C before adding the protecting group reagent is advisable.[2]

  • Incomplete Deprotection: If deprotection is slow, increasing the amount of base or gently heating the reaction mixture may be necessary. The choice of solvent can also influence the reaction rate.

  • Substrate Stability: Ensure that the substrate is stable under the basic conditions required for deprotection. Other base-labile functional groups may not be compatible with this protecting group strategy.

Conclusion

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a promising reagent for the protection of amines. Its key advantages include the formation of carbamates that are stable under neutral and acidic conditions, and readily cleaved under mild basic conditions, providing orthogonality to common acid-labile protecting groups. The release of a chromophoric leaving group upon deprotection offers a convenient method for reaction monitoring. These features make it a valuable addition to the synthetic chemist's toolbox for the strategic synthesis of complex molecules.

References

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. ([Link])

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. ([Link])

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. ([Link])

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. ([Link])

  • p-Nitrophenyl carbonate (NPC) as Protecting. (2006, April 13). Google Patents. ([Link])

  • Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105. ([Link])

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-fluoro-5-nitrophenol. ([Link])

  • Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. PubMed. ([Link])

  • Takeda, K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. ([Link])

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. ([Link])

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. ([Link])

  • Dressman, B. A. (2025, August 7). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. ([Link])

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). Indian patents. ([Link])

  • WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7). WIPO Patentscope. ([Link])

  • Organic Chemistry Portal. (n.d.). Protective Groups. ([Link])

  • CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. RSC Publishing. ([Link])

  • Frydel, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. ([Link])

  • Iaroshenko, V. O. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. ([Link])

  • Wall, L. A., et al. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. ([Link])

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. ([Link])

Sources

Application Note: Chemoselective Amine Coupling with 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) is a highly functionalized, electrophilic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors [1]. When exposed to amine nucleophiles, this molecule presents a classic chemoselectivity challenge. It possesses two distinct electrophilic centers: the hard carbonyl carbon of the active methyl carbonate, and the softer C4-carbon bearing an activated fluorine atom.

This application note provides drug development professionals with a mechanistic framework and self-validating protocols to control the reaction pathway, ensuring predictable yields whether the goal is methoxycarbonylation (aminolysis) or Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Framework: The Dual-Electrophile Dilemma

Understanding the causality behind the reactivity of this molecule is critical for rational experimental design. The reaction with amines is governed by a strict kinetic vs. thermodynamic dichotomy.

Pathway A: Acyl Transfer (Kinetic Control)

The methyl carbonate group is highly activated. The leaving group—2-chloro-4-fluoro-5-nitrophenoxide—is exceptionally stable due to the strong inductive electron withdrawal (-I) of the ortho-chloro and para-fluoro groups, combined with the meta-nitro group [2]. Because the carbonyl carbon is a "hard" electrophile with low steric hindrance, aliphatic amines will rapidly attack this position at low temperatures (0 °C to 25 °C). This aminolysis pathway is kinetically favored and yields a methyl carbamate alongside the free phenol.

Pathway B: Nucleophilic Aromatic Substitution (Thermodynamic Control)

The C4-fluorine is activated for SNAr by the strongly electron-withdrawing ortho-nitro group, which stabilizes the intermediate Meisenheimer complex via resonance. However, a critical synthetic trap exists here : because aminolysis (Pathway A) is vastly faster than SNAr, attempting a direct SNAr on the intact carbonate will inevitably result in the premature cleavage of the carbonate group [3].

Once cleaved, the resulting phenoxide anion donates electron density into the aromatic ring, severely deactivating the C4 position toward nucleophilic attack. Therefore, achieving SNAr requires sequential logic: the carbonate is cleaved first, and the deactivated phenoxide is then forced through the SNAr transition state using high thermal energy (≥120 °C) and polar aprotic solvents.

Pathway Visualization

ReactionMechanism cluster_Kinetic Pathway A: Kinetic Aminolysis cluster_Thermo Pathway B: Sequential SNAr Start 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Carbamate Methyl Carbamate + 2-Chloro-4-fluoro-5-nitrophenol Start->Carbamate Amine (1.0 eq), DCM, 0°C (Fast Acyl Attack) Phenoxide 2-Chloro-4-fluoro-5-nitrophenoxide (Deactivated Ring) Carbamate->Phenoxide Base / Deprotonation SNArProduct 4-Amino-2-chloro-5-nitrophenol + Fluoride Phenoxide->SNArProduct Amine (Excess), DMF, 120°C (Slow C4 Attack via Meisenheimer)

Bifurcated reaction pathways of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate with amines.

Quantitative Data Summary

Reaction ParameterPathway A: MethoxycarbonylationPathway B: Sequential SNAr
Target Electrophile Carbonyl Carbon (C=O)Aryl Carbon (C4-F)
Control Regime KineticThermodynamic
Optimal Temperature 0 °C to 25 °C100 °C to 120 °C
Preferred Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Amine Equivalents 1.05 eq≥ 3.0 eq
Primary Product Methyl Carbamate4-Substituted-2-chloro-5-nitrophenol
Reaction Time 15 - 60 minutes12 - 24 hours

Experimental Protocols

Protocol A: Chemoselective Methoxycarbonylation of Amines

Objective: Synthesize a methyl carbamate utilizing the reagent as an active acyl donor.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition: Add triethylamine (1.1 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling strictly suppresses SNAr side reactions and controls the exothermic nature of the acyl transfer.

  • Reagent Addition: Slowly add 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol) portion-wise to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.

    • Self-Validation: The reaction solution will turn a distinct, bright yellow. This is a visual confirmation of the release of the 2-chloro-4-fluoro-5-nitrophenoxide leaving group.

  • Workup: Quench the reaction with 5% aqueous Na2CO3 (10 mL). Extract the mixture with DCM (3 x 10 mL).

    • Self-Validation: The aqueous layer will retain the bright yellow color (phenoxide byproduct), while the neutral methyl carbamate partitions cleanly into the organic layer.

  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Sequential Deprotection and SNAr

Objective: Generate a 4-amino-2-chloro-5-nitrophenol derivative.

  • Initial Cleavage: Dissolve 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol) in anhydrous DMF (5.0 mL). Add the target amine (3.0 mmol).

    • Causality: The first equivalent of amine rapidly cleaves the carbonate, generating the carbamate of the amine and the free fluorophenol. The second equivalent acts as the nucleophile for the subsequent SNAr, and the third acts as an acid scavenger for the generated HF.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120 °C.

    • Causality: Because the in situ generated phenoxide is electron-rich, it severely deactivates the aromatic ring. High thermal energy is strictly required to force the formation of the Meisenheimer complex at the C4 position.

  • Reaction Monitoring: Stir for 12–24 hours.

    • Self-Validation: Monitor the reaction via 19F NMR. The complete disappearance of the distinct aryl fluoride signal (typically between -110 to -120 ppm) confirms the completion of the SNAr step.

  • Workup: Cool to room temperature and dilute with ethyl acetate (20 mL). Wash extensively with water (5 x 10 mL) to remove DMF and the water-soluble carbamate byproduct.

  • Isolation: Slightly acidify the organic layer (pH ~5) using 1M HCl to ensure the phenol is fully protonated, dry over MgSO4, and purify via silica gel chromatography.

References

  • Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (US 2008/0269267 A1). Google Patents.
  • Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities (WO2010051373A1). Google Patents.
  • Substituted piperazines (US20040162282A1). Google Patents.

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Synthesis Researchers, and Drug Development Professionals Compound: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7)

Introduction & Mechanistic Overview

In the development of small-molecule kinase inhibitors (e.g., targeting c-MET, VEGFR, and PDGFR), 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate serves as a critical poly-electrophilic building block 1. Handling this intermediate presents a fascinating chemoselectivity challenge because the molecule contains two highly reactive electrophilic centers susceptible to nucleophilic attack:

  • The Acyl Carbon: Located on the methyl carbonate protecting group.

  • The Aryl Carbon (C4): Bearing the fluorine atom, which is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro and para-chloro groups.

When designing synthetic routes, chemists must carefully control reaction parameters to select between Nucleophilic Acyl Substitution (yielding the deprotected phenol) and Nucleophilic Aromatic Substitution (displacing the fluorine).

Mechanistic Causality: The "Phenoxide Shielding" Effect

A ubiquitous requirement in API synthesis is the selective hydrolysis of the carbonate to yield 2-chloro-4-fluoro-5-nitrophenol 2. One might hypothesize that exposing this molecule to aqueous sodium hydroxide (NaOH) would result in both carbonate hydrolysis and SNAr displacement of the fluorine by the hydroxide ion.

Why does SNAr not occur during basic hydrolysis? The causality lies in the rapid kinetics of acyl substitution. The hydroxide ion rapidly attacks the carbonate, cleaving it to generate the phenoxide anion. Once the phenoxide is formed, its full negative charge donates substantial electron density into the aromatic ring via resonance. This "phenoxide shielding" effect drastically reduces the electrophilicity of the C4 position, effectively shutting down any subsequent SNAr by hydroxide, even under refluxing conditions 3. Conversely, reacting the carbonate with neutral amines typically results in a tandem reaction where both the carbonate is cleaved and the fluorine is displaced.

Pathway cluster_0 Nucleophilic Acyl Substitution (Hydrolysis) cluster_1 Nucleophilic Aromatic Substitution (SNAr) Start 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Acyl_Attack Hydroxide Attack at Carbonate C=O Start->Acyl_Attack NaOH / H2O SNAr_Attack Amine Attack at C-F Bond Start->SNAr_Attack R-NH2 / DIPEA Phenoxide Phenoxide Anion Formation (Ring Deactivated) Acyl_Attack->Phenoxide -MeOH, -CO2 Phenol 2-Chloro-4-fluoro-5-nitrophenol (Target Product) Phenoxide->Phenol HCl (Acidification) Phenoxide->SNAr_Attack Blocked by electron donation Meisenheimer Meisenheimer Complex Intermediate SNAr_Attack->Meisenheimer Tandem Tandem SNAr + Aminolysis (Substituted Phenol) Meisenheimer->Tandem -HF, -Carbonate

Chemoselective pathways of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate under nucleophiles.

Experimental Protocols: Selective Carbonate Hydrolysis

The following protocols are designed as self-validating systems, utilizing visual and physical cues (e.g., phase separation, colorimetric shifts) to confirm reaction progress.

Protocol A: Mild Biphasic Hydrolysis (Lab-Scale)

Optimal for lab-scale synthesis where thermal degradation must be avoided.1

Materials:

  • 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate: 7.0 g (28.0 mmol)

  • Methanol (MeOH): 100 mL

  • 0.5 M Sodium Hydroxide (NaOH) aqueous solution: 75 mL

  • 1.5 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Suspend 7.0 g of the carbonate in 100 mL of MeOH in a round-bottom flask.

    • Causality: MeOH acts as a co-solvent to solubilize the organic starting material, ensuring a homogeneous reaction upon base addition.

  • Cooling: Chill the mixture to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Dropwise add 75 mL of 0.5 M NaOH while stirring vigorously.

    • Causality: Controlled addition at 0 °C prevents localized exothermic hotspots that could lead to unwanted side reactions (e.g., etherification with MeOH).

  • Reaction Monitoring: Stir for 1 hour at 0 °C. Self-Validation: The solution will transition in color as the highly conjugated phenoxide anion forms.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the methanol.

    • Causality: Removing MeOH before extraction prevents the formation of a ternary single-phase system, ensuring clean biphasic separation later.

  • Acidification (Critical Step): Slowly add 1.5 M HCl to the aqueous residue until the pH reaches 2-3.

    • Causality: Acidification protonates the water-soluble phenoxide back into the neutral 2-chloro-4-fluoro-5-nitrophenol, which will crash out as a precipitate or form an extractable oil.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the target phenol.

Protocol B: High-Throughput Aqueous Reflux (Process-Scale)

Optimal for large-scale process chemistry, avoiding organic solvents during the reaction phase.3

Step-by-Step Procedure:

  • Reagent Combination: Combine the carbonate (120 g, 0.48 mol) with a solution of NaOH (22.7 g, 0.57 mol, 1.2 eq) in 300 mL of distilled water.

  • Thermal Activation: Reflux the mixture for 4 hours.

    • Causality & Validation: The lack of organic co-solvent means the starting material is initially insoluble. Refluxing provides the thermal energy required to drive the heterogeneous reaction. As the reaction proceeds, the solid carbonate converts into the water-soluble sodium phenoxide, clarifying the solution.

  • Filtration: Filter the hot mixture to remove any unreacted insoluble impurities.

  • Precipitation: Cool the filtrate to room temperature and acidify with dilute HCl.

  • Collection: Collect the precipitated 2-chloro-4-fluoro-5-nitrophenol via vacuum filtration, wash with cold water, and dry (Typical Yield: ~98%) 4.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent outcomes based on the choice of nucleophile and reaction conditions.

ParameterProtocol A (Mild Hydrolysis)Protocol B (Aqueous Reflux)Tandem SNAr + Aminolysis
Primary Nucleophile Hydroxide (OH⁻)Hydroxide (OH⁻)Primary/Secondary Amine
Reaction Site Acyl Carbon (C=O)Acyl Carbon (C=O)Acyl Carbon & Aryl C-F
Solvent System Methanol / WaterWaterNMP, DMSO, or THF
Temperature 0 °C to Room Temp100 °C (Reflux)25 °C to 80 °C
Major Product 2-Chloro-4-fluoro-5-nitrophenol2-Chloro-4-fluoro-5-nitrophenol4-Amino-substituted nitrophenol
Yield (Typical) > 90%~ 98%Variable (Substrate dependent)

References

  • US20040162282A1 - Substituted piperazines - Google Patents.
  • WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents.
  • 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1 | Benchchem.
  • US 2008/0269267 A1 - Googleapis.com.

Sources

Application Note: Synthesis and Utilization of 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex agrochemicals[1]. The strategic placement of the halogens (chloro and fluoro) provides unique stereoelectronic properties that enhance the binding affinity and metabolic stability of resulting drug molecules, particularly in the development of targeted kinase inhibitors[2]. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for synthesizing and functionalizing this critical intermediate.

Mechanistic Rationale & Chemical Causality

The synthesis and downstream application of this intermediate rely on precise functional group manipulation. Direct nitration of 2-chloro-4-fluorophenol is prone to oxidative degradation due to the highly activating nature of the free hydroxyl group.

The Protection Strategy: By masking the phenol as a methyl carbonate prior to nitration, the electron density of the aromatic ring is moderated[3]. This prevents destructive oxidation while synergistically directing the incoming nitronium ion ( NO2+​ ) to the 5-position—para to the fluorine atom and meta to the carbonate group—ensuring high regioselectivity.

Divergent Downstream Pathways:

  • Base-Catalyzed Hydrolysis: Cleaving the carbonate ester with aqueous sodium hydroxide yields 2-chloro-4-fluoro-5-nitrophenol, a critical scaffold for kinase inhibitors ()[2]. The reaction is self-validating; the product becomes water-soluble as a phenoxide salt, allowing unreacted organic impurities to be filtered out before the pure product is precipitated via acidification.

  • Catalytic Hydrogenation: Selective reduction of the nitro group using Palladium on Carbon (Pd/C) yields (5-amino-2-chloro-4-fluorophenyl) methyl carbonate, an essential aniline derivative ()[4]. Strict temperature and pressure control prevents the unwanted reductive dehalogenation of the aryl chloride or fluoride bonds[5].

Synthetic Divergence & Workflow

G A 2-Chloro-4-fluorophenol B Methyl Chloroformate (O-Protection) A->B C (2-Chloro-4-fluorophenyl) methyl carbonate B->C D HNO3 / H2SO4 (Regioselective Nitration) C->D E 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate CAS: 84478-89-7 D->E F NaOH / H2O, then HCl (Hydrolysis) E->F H H2 / Pd-C (Nitro Reduction) E->H G 2-Chloro-4-fluoro-5-nitrophenol (Kinase Inhibitor Scaffold) F->G I (5-Amino-2-chloro-4-fluorophenyl) methyl carbonate (Aniline Derivative Scaffold) H->I

Fig 1. Divergent synthetic pathways utilizing 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Quantitative Yield & Purity Metrics

The following table summarizes the expected quantitative outcomes for the workflows described in this application note, based on optimized industrial parameters[2],[5],[3].

Compound / IntermediateReaction TypeExpected YieldMelting Point (°C)Downstream Application
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Regioselective Nitration92 - 95%53 - 55Central Precursor
2-Chloro-4-fluoro-5-nitrophenol Base Hydrolysis88 - 91%106 - 107Kinase Inhibitors
(5-Amino-2-chloro-4-fluorophenyl) methyl carbonate Catalytic Hydrogenation94 - 96%51 - 53Aniline Derivatives

Experimental Protocols

Protocol A: Synthesis via Regioselective Nitration

Objective: Convert (2-chloro-4-fluorophenyl) methyl carbonate to the nitrated central intermediate.

  • Preparation: Suspend 134.8 g of (2-chloro-4-fluorophenyl) methyl carbonate in 50 mL of concentrated sulfuric acid ( H2​SO4​ ) in a jacketed reactor equipped with an overhead stirrer[3].

  • Nitration: Prepare a nitrating mixture containing 50 mL of conc. H2​SO4​ and 50 mL of conc. nitric acid ( HNO3​ ). Add this mixture dropwise to the suspension.

  • Thermal Control (Critical): Maintain the internal reaction temperature strictly at ~30°C. Causality: Exceeding this temperature risks over-nitration and premature hydrolysis of the carbonate protecting group.

  • Quenching: After 1 hour of continuous stirring, pour the reaction mixture slowly into crushed ice water.

  • Isolation: Collect the precipitated crystals via vacuum filtration. Wash thoroughly with cold distilled water until the filtrate reaches a neutral pH. Dry under a vacuum to yield the product (M.P. 53-55°C)[3].

Protocol B: Base-Catalyzed Hydrolysis to Nitrophenol

Objective: Deprotect the carbonate to yield 2-chloro-4-fluoro-5-nitrophenol.

  • Reaction Setup: In a round-bottom flask, combine 120 g (0.48 mol) of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate with 22.7 g (0.57 mol) of sodium hydroxide (NaOH) dissolved in 300 mL of deionized water[2].

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Causality: The base cleaves the ester, releasing methanol and carbon dioxide, leaving the water-soluble sodium phenoxide salt.

  • Filtration (Self-Validation Step): Cool the mixture to room temperature and filter off any insoluble solids. This step inherently removes unreacted starting material and non-polar byproducts.

  • Acidification: Slowly acidify the clear filtrate using dilute hydrochloric acid (HCl) until the pH drops below 3. The target 2-chloro-4-fluoro-5-nitrophenol will precipitate out of the solution as a highly pure solid[2].

  • Collection: Filter, wash with water, and dry to obtain the final phenol (M.P. 106-107°C).

Protocol C: Catalytic Hydrogenation to Aniline Derivative

Objective: Selectively reduce the nitro group without hydrodehalogenation.

  • Reactor Charging: In a 1000-mL high-pressure autoclave, charge 1.77 g of 1% Pt/C (or 5% Pd/C) catalyst, 80.0 g of anhydrous toluene, and a trace amount of calcium hydroxide (to neutralize any trace acids)[4].

  • Purging: Seal the autoclave and purge the atmosphere with inert nitrogen gas three times to remove oxygen, followed by a single hydrogen ( H2​ ) purge.

  • Injection & Reduction: Heat the system to 80°C. Over a period of 4 hours, inject a solution containing 79 g of the nitrated carbonate intermediate dissolved in toluene. Maintain a constant hydrogen pressure of 10 kg/cm ²[4]. Causality: Slow injection under controlled pressure prevents thermal runaway and suppresses the cleavage of the carbon-halogen bonds.

  • Maturation: Allow the reaction to stir for an additional 4 hours after injection is complete, or until hydrogen uptake ceases[4].

  • Workup: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Concentrate the toluene filtrate under reduced pressure to crystallize the (5-amino-2-chloro-4-fluorophenyl) methyl carbonate[5].

References

  • Google Patents. "WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases".
  • Google Patents. "EP0650957A1 - Aniline derivative and process for producing the same".
  • Google Patents. "JPH05286912A - Method for producing aminophenol derivative".
  • European Patent Office. "EP0049508A2 - Tetrahydrophthalimides, and their production and use".

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Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Aromatic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Catalytic Reactions of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a highly functionalized aromatic compound poised for a variety of advanced synthetic transformations. Its architecture—an electron-deficient aromatic ring substituted with three distinct and reactive moieties—makes it a versatile intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The electron-withdrawing nitro group significantly activates the ring towards nucleophilic aromatic substitution and facilitates the oxidative addition step in cross-coupling reactions.

This guide provides detailed application notes and protocols for three key catalytic transformations of this substrate:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Leveraging the aryl chloride for C-C bond formation.

  • Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution (PTC-SNAr): Enabling efficient substitution of the halide leaving groups.

  • Heterogeneous Catalytic Hydrogenation: For the selective reduction of the nitro group to a primary amine.

The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the causal relationships behind the selection of catalysts, ligands, and reaction conditions to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The presence of the chloro substituent on 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate makes it a suitable electrophilic partner for this transformation. Although aryl chlorides are traditionally less reactive than bromides or iodides, the strong electron-withdrawing effect of the para-nitro group activates the C-Cl bond towards oxidative addition to a Pd(0) center, a critical first step in the catalytic cycle.[3]

Expertise & Rationale: Selecting the Optimal Catalytic System

The success of a Suzuki-Miyaura coupling with an aryl chloride hinges on the catalyst system's ability to promote the challenging oxidative addition step.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is readily reduced in situ to the active Pd(0) species. Other pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can also be used.

  • Ligand Selection: This is the most critical parameter. For electron-deficient aryl chlorides, electron-rich and sterically bulky phosphine ligands are required. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting transmetalation and reductive elimination steps.[3][4]

    • Bulky Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is highly effective due to its large cone angle and strong electron-donating ability, which creates a highly reactive "Pd-L" species.[3]

    • Biaryl Phosphines: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are state-of-the-art for coupling challenging substrates, offering high stability and activity.[5]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. K₃PO₄ is often preferred for its ability to minimize side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, or THF) solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and boronic acid salt.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R' Transmetal->PdII_Diaryl Base R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal R' Transfer RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate with a generic arylboronic acid.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

2. Reaction Execution:

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

3. Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

ParameterRecommended ConditionRationale
Substrate 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonateElectrophilic partner
Nucleophile Arylboronic AcidSource of the new C-C bond
Pd Source Pd(OAc)₂ (2 mol%)Pre-catalyst, reduced to active Pd(0) in situ
Ligand XPhos or P(t-Bu)₃ (4 mol%)Promotes oxidative addition of the aryl chloride
Base K₃PO₄ (2 eq)Activates boronic acid for transmetalation
Solvent 1,4-Dioxane / H₂O (4:1)Dissolves both organic and inorganic reagents
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers
Time 4 - 12 hoursTypical duration for complete conversion

Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution (PTC-SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O, C-N, and C-S bonds on electron-deficient aromatic rings.[6][7] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[7] For 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate, both the chloro and fluoro substituents are potential leaving groups, activated by the ortho-nitro group. While fluorine is generally a better leaving group in SNAr, the C-Cl bond can also be targeted.

Phase-Transfer Catalysis (PTC) is an ideal technique for this transformation, as it facilitates the reaction between a water-soluble nucleophile (e.g., sodium phenoxide) and an organic-soluble substrate without requiring a single, often expensive or high-boiling, solvent that dissolves both.[8]

Expertise & Rationale: The PTC System

A PTC system efficiently shuttles the nucleophilic anion from the aqueous phase into the organic phase where the reaction occurs.[9][10]

  • Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are the workhorses of PTC.[11] The lipophilic alkyl chains of the cation drag the nucleophilic anion into the organic phase as a reactive, poorly-solvated ion pair.[10]

  • Solvent System: A biphasic system is used, typically an aqueous solution of the nucleophile and a non-polar organic solvent (e.g., toluene, chlorobenzene) to dissolve the aromatic substrate.

  • Nucleophile: A wide range of nucleophiles can be used, including alkoxides, phenoxides, thiolates, and amines. The protocol below uses a substituted phenol as a representative example.

Workflow Visualization

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_Na Nucleophile Salt (Nu⁻Na⁺) Q_Nu Reactive Ion Pair (Q⁺Nu⁻) Q_X Catalyst (Q⁺X⁻) Q_X->Q_Nu Anion Exchange Ar_Cl Substrate (Ar-Cl) Q_Nu->Ar_Cl Phase Transfer Na_X Byproduct (Na⁺X⁻) Product Product (Ar-Nu) Ar_Cl->Product SNAr Reaction Q_Cl Catalyst Return (Q⁺Cl⁻) Q_Cl->Q_X Phase Transfer & Regeneration

Caption: Workflow for a Phase-Transfer Catalyzed SNAr Reaction.

Experimental Protocol: PTC-SNAr with a Phenolic Nucleophile

1. Reagent Preparation and Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted phenol (1.1 mmol, 1.1 eq) in a 50% aqueous solution of sodium hydroxide (NaOH, 5 mL).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%).

  • To this aqueous mixture, add a solution of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol, 1.0 eq) in toluene (10 mL).

2. Reaction Execution:

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring. Efficient agitation is crucial to maximize the interfacial area for the catalyst to work effectively.

  • Stir the reaction for 2-6 hours.

3. Monitoring and Workup:

  • Monitor the reaction by TLC, spotting from the organic layer.

  • After completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with 1M HCl (10 mL) to remove excess phenol and NaOH, followed by water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired ether product.

ParameterRecommended ConditionRationale
Substrate 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonateActivated electrophile
Nucleophile Substituted Phenol / NaOH(aq)Forms the phenoxide nucleophile in situ
Catalyst Tetrabutylammonium Bromide (TBAB, 10 mol%)Shuttles the nucleophile into the organic phase
Solvent System Toluene / H₂O (biphasic)Dissolves substrate and nucleophile in separate phases
Temperature 80 - 90 °CAccelerates the rate of substitution
Stirring VigorousMaximizes interfacial area for efficient catalysis
Time 2 - 6 hoursTypical duration for PTC reactions

Catalytic Hydrogenation of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation, providing a key synthetic handle for further functionalization (e.g., amide formation, diazotization). Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose.[12][13]

Expertise & Rationale: Ensuring Chemoselectivity

While highly effective, catalytic hydrogenation can sometimes lead to undesired side reactions. Careful selection of conditions is key to achieving a chemoselective reduction of the nitro group.

  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C) is the standard catalyst. It provides a high surface area for the reaction.[12]

  • Hydrogen Source:

    • Hydrogen Gas (H₂): Typically used at pressures from 1 atmosphere (balloon) to ~50 psi in a Parr shaker. This is the cleanest method, producing only water as a byproduct.[14]

    • Transfer Hydrogenation: Reagents like ammonium formate (HCO₂NH₄) or hydrazine hydrate can serve as an in situ source of hydrogen.[12][15] This method avoids the need for specialized high-pressure hydrogenation equipment.

  • Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are excellent choices as they readily dissolve the substrate and stabilize intermediates. Ethyl acetate (EtOAc) is also commonly used.

  • Chemoselectivity Concern: A potential side reaction is hydrodehalogenation, where the C-Cl or C-F bonds are cleaved by hydrogenolysis. This is particularly a risk with Pd/C.[14] To minimize this, the reaction should be run at lower hydrogen pressure and temperature and monitored carefully to stop it once the nitro group is fully reduced. If dehalogenation is a persistent issue, switching to a different catalyst like platinum on carbon (Pt/C) or using alternative reducing agents like iron in acetic acid may be necessary.[13][14]

Experimental Protocol: Catalytic Hydrogenation using H₂ Gas

Safety Note: Handle Pd/C catalyst with care. It is pyrophoric when dry and can ignite flammable solvents. Always handle as a wet slurry. Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated fume hood away from ignition sources.

1. Catalyst and Substrate Preparation:

  • In a suitable hydrogenation vessel (e.g., a heavy-walled flask or a Parr bottle), add the Pd/C catalyst (5-10% w/w of the substrate) as a slurry in the chosen solvent (e.g., ethanol, 20 mL).

  • Add a solution of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol, 1.0 eq) dissolved in a minimal amount of the same solvent.

2. Reaction Execution:

  • Seal the reaction vessel.

  • Carefully purge the vessel by evacuating the air and backfilling with nitrogen (3 times), followed by evacuating the nitrogen and backfilling with hydrogen gas (3 times).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm balloon or 50 psi in a Parr apparatus).

  • Stir the mixture vigorously at room temperature.

3. Monitoring and Workup:

  • Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad and catalyst wet with solvent at all times to prevent ignition.

  • Rinse the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aniline product.

4. Purification:

  • The product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.

ParameterRecommended ConditionRationale
Substrate 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonateCompound to be reduced
Catalyst 5% or 10% Pd/C (5-10% w/w)Heterogeneous catalyst for hydrogenation
Hydrogen Source H₂ gas (1-4 atm)Clean reducing agent
Solvent Ethanol or MethanolSolubilizes substrate and intermediates
Temperature Room TemperatureSufficient for nitro reduction, minimizes side reactions
Time 1 - 4 hoursTypical duration for complete reduction

References

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]

  • Haskel, A. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Chem LibreTexts. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). LibreTexts. [Link]

  • Biscoe, M. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

  • Jadhav, G. N., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. MDPI. [Link]

  • NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. NPTEL. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • Saki, M., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • Sandford, G., et al. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (2026). Suzuki Coupling Reaction. Organic Chemistry Portal. [Link]

  • Gümüş, İ., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

  • Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • El-Bardan, A. A., et al. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Application Note: Solvent Selection and Optimization for Carbamoylation using 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of methyl carbamates is a critical transformation in drug development, often utilized for amine protection or as a core pharmacophore in medicinal chemistry. Historically, these transformations relied on hazardous reagents like phosgene or its derivatives. The advent of highly activated aryl carbonates, specifically 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS 84478-89-7) [1], has provided a robust, bench-stable, and phosgene-free alternative for carbamoylation[3].

As an Application Scientist, I frequently observe that the primary point of failure in these reactions is not the intrinsic reactivity of the reagent, but rather suboptimal solvent selection. The leaving group, 2-chloro-4-fluoro-5-nitrophenol , possesses a highly electron-deficient aromatic ring, resulting in a predicted pKa of approximately 6.58 [2]. This exceptional acidity translates to superior leaving-group ability, allowing nucleophilic attack by amines to proceed rapidly at room temperature via C–O bond activation [4]. However, this high reactivity also renders the reagent susceptible to premature hydrolysis if the solvent environment is not rigorously controlled.

Understanding the causality between solvent properties—such as dielectric constant, hydrogen-bonding capacity, and water miscibility—and the reaction's transition state is paramount for achieving quantitative yields.

Solvent Selection Matrix

Selecting the correct solvent requires balancing three competing factors: the solubility of the amine substrate, the kinetic rate of the tetrahedral intermediate formation, and the ease of downstream byproduct removal.

Table 1 summarizes the empirical performance of various solvent classes when utilizing 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Table 1: Quantitative and Qualitative Solvent Performance Matrix

Solvent ClassRepresentative SolventsReagent Stability (Hydrolysis Risk)Reaction KineticsSubstrate SolubilityWork-up Compatibility
Ethers THF, 2-MeTHFHigh (if rigorously anhydrous)Moderate to FastGood for most lipophilic aminesExcellent (Allows direct aqueous wash)
Halogenated DCM, CHCl₃Very HighVery FastExcellent for neutral aminesGood (Clean phase separation)
Polar Aprotic DMF, NMP, DMSOModerate (Hygroscopic nature risks hydrolysis)FastExcellent for polar/zwitterionic aminesPoor (Requires aqueous crash-out)
Hydrocarbons TolueneVery HighSlowPoor for polar aminesExcellent (Byproduct often precipitates)

Causality Insight: Ethers like THF are generally preferred because their oxygen lone pairs help stabilize the developing positive charge on the amine during nucleophilic attack, lowering the activation energy. Halogenated solvents like DCM provide the fastest kinetics due to their non-coordinating nature, which leaves the nucleophile completely unsolvated and highly reactive; however, DCM is often avoided in late-stage pharmaceutical synthesis due to toxicity and environmental regulations.

Decision Workflows and Reaction Pathways

To standardize protocol development, we utilize the following decision matrix to dictate solvent choice based on the physicochemical properties of the starting amine.

SolventSelection Start Amine Substrate Properties Soluble High Organic Solubility Start->Soluble Lipophilic Insoluble Low Organic Solubility Start->Insoluble Hydrophilic / Polar Ether THF / 2-MeTHF (Preferred) Soluble->Ether Standard Nucleophile Halo DCM (Fast Kinetics) Soluble->Halo Weak Nucleophile Polar DMF / NMP (High Solvency) Insoluble->Polar Requires strong solvation Workup1 Aqueous Base Wash (Removes Phenolate) Ether->Workup1 Halo->Workup1 Workup2 Aqueous Crash-out (Precipitates Product) Polar->Workup2

Figure 1: Decision matrix for solvent selection and work-up strategy in carbamoylation reactions.

The reaction itself acts as an intrinsic colorimetric indicator. The expulsion of the highly conjugated phenolate anion provides a real-time, visual confirmation of reaction progress.

Pathway A Activated Carbonate C Tetrahedral Intermediate A->C B Amine Nucleophile B->C D Methyl Carbamate (Product) C->D -H+ E Phenolate Anion (Yellow Indicator) C->E Leaving Group

Figure 2: Reaction pathway of carbamoylation and generation of the visual phenolate indicator.

Experimental Protocols

The following protocols are designed as self-validating systems . By leveraging the physicochemical properties of the 2-chloro-4-fluoro-5-nitrophenol byproduct (specifically its pKa of 6.58 and its intense chromophore), the chemist receives immediate feedback on both reaction completion and work-up efficiency.

Protocol A: Standard Carbamoylation in THF (For Lipophilic Amines)

This is the preferred method for standard drug-like intermediates, balancing kinetics with an easily executed aqueous work-up.

Materials:

  • Amine substrate (1.0 equiv)

  • 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.1 equiv)

  • Anhydrous THF (0.2 M relative to amine)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) — Only required if the amine is a hydrochloride/TFA salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate in anhydrous THF.

  • Activation: If utilizing an amine salt, add DIPEA dropwise and stir for 5 minutes at room temperature to liberate the free base.

  • Reagent Addition: Add the 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate portion-wise over 2 minutes.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Observe the solution. As the amine attacks the carbonate, the solution will transition from colorless/pale yellow to a vibrant, deep yellow-orange. This colorimetric shift confirms the successful release of the phenolate leaving group. Stir at room temperature until the color intensity plateaus and TLC/LCMS indicates consumption of the amine (typically 1–3 hours).

  • Quenching: Dilute the reaction mixture with an equal volume of Ethyl Acetate (EtOAc) to decrease the polarity of the organic phase.

  • Work-up (Self-Validation Checkpoint 2): Transfer the mixture to a separatory funnel. Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 15 mL per mmol of substrate).

    • Validation: The first aqueous layer will be intensely yellow. Continue washing until the aqueous layer runs completely colorless. A colorless aqueous wash guarantees the total removal of the 2-chloro-4-fluoro-5-nitrophenol byproduct.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl carbamate.

Protocol B: High-Polarity Carbamoylation in DMF (For Poorly Soluble Amines)

Utilized when the amine substrate is highly polar, zwitterionic, or insoluble in ethereal solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in anhydrous DMF (0.2 M). Gentle heating (up to 40 °C) may be applied to achieve full dissolution, but the solution must be cooled to room temperature before proceeding.

  • Reagent Addition: Add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.2 equiv). A slight excess is used to compensate for potential trace hydrolysis by hygroscopic moisture in the DMF.

  • Reaction: Stir at room temperature. The characteristic yellow-orange color will develop rapidly.

  • Aqueous Crash-Out (Self-Validation Checkpoint): Because DMF is water-miscible, standard extraction is inefficient. Instead, pour the reaction mixture slowly into a vigorously stirring beaker of ice-cold 5% aqueous Na₂CO₃ (10 volumes relative to DMF).

    • Validation: The basic aqueous environment will keep the yellow 2-chloro-4-fluoro-5-nitrophenolate fully dissolved, while the lipophilic methyl carbamate product will precipitate as a white/off-white solid. If the solid appears yellow, it indicates insufficient base; add additional Na₂CO₃ until the solid is white and the supernatant is yellow.

  • Isolation: Collect the precipitate via vacuum filtration, wash the filter cake with copious amounts of cold DI water, and dry under high vacuum.

References

  • Sigma-Aldrich. 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate | 84478-89-7.
  • Benchchem. 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1.
  • Shahsavari, S., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. ChemistrySelect.
  • The Journal of Organic Chemistry. (2013). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. ACS Publications.

Troubleshooting & Optimization

Optimizing temperature conditions for fluoro-nitro phenyl carbonate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for Fluoro-Nitro Phenyl Carbonate Reactions

Welcome to the Application Scientist Support Portal. Fluoro-nitrophenyl carbonates (such as bis(4-fluoro-3-nitrophenyl) carbonate) are highly versatile, yet notoriously temperamental bifunctional reagents. They are primarily utilized for activating alcohols and amines to form stable carbamates, ureas, or carbonates.

However, researchers frequently encounter yield-destroying side reactions. This guide provides a deep mechanistic dive into how temperature modulation dictates the chemoselectivity of these reactions, ensuring you maintain absolute control over your synthetic or bioconjugation workflows.

Part 1: The Dual-Reactivity Dilemma (Mechanistic Causality)

The core challenge with fluoro-nitrophenyl carbonates lies in their dual electrophilic centers. When a nucleophile (like a primary amine) is introduced, the reaction faces a bifurcation pathway dictated entirely by thermal energy:

  • The Carbonate Carbonyl (Kinetic Pathway): The highly polarized C=O bond is highly susceptible to nucleophilic attack. Aminolysis here requires very low activation energy, making it the kinetically favored pathway 1[1].

  • The Fluorinated Aromatic Ring (Thermodynamic Pathway): The strong electron-withdrawing nature of the nitro group lowers the LUMO of the aromatic ring. If sufficient thermal energy is provided, the amine will attack the fluorinated carbon, forming a Meisenheimer complex and displacing the fluorine atom via Nucleophilic Aromatic Substitution (SNAr)2[2].

By strictly controlling the temperature, you dictate which electrophilic site the amine attacks.

Part 2: Troubleshooting & FAQs

Q1: I am trying to form a carbamate, but LC-MS shows a massive byproduct corresponding to the displacement of the fluorine atom (M-19). Why? A: You are observing unwanted SNAr. At ambient temperatures (25°C) or higher, the thermal energy in the system overcomes the activation barrier for aromatic substitution at the fluoro-ring3[3]. To exclusively form the carbamate, you must drop the reaction temperature to 0–4°C to trap the system under kinetic control.

Q2: My conjugation yield in aqueous buffer drops significantly when I run the reaction at room temperature compared to 4°C. What is happening? A: Aqueous hydrolysis of the active carbonate is outcompeting your amine. Nitrophenyl carbonates are highly base-labile. At higher temperatures, hydroxide ions rapidly attack the carbonate, releasing the 4-nitrophenolate ion4[4]. This can be visually confirmed: if your buffer turns bright yellow within minutes, your reagent has hydrolyzed before it could conjugate.

Q3: I am reacting a sterically hindered secondary amine. At 4°C, the reaction doesn't proceed at all. Can I just heat it to 50°C? A: Heating is required to overcome the steric hindrance, but doing so in aqueous conditions will instantly hydrolyze your reagent. You must shift to an entirely anhydrous polar aprotic solvent system (e.g., anhydrous DMF) and use a non-nucleophilic base like DIPEA. This allows you to elevate the temperature to 30–40°C to drive aminolysis while eliminating the water necessary for hydrolysis 5[5]. Keep in mind that SNAr byproducts will increase at this temperature.

Part 3: Quantitative Data Summaries

Table 1: Temperature Effect on Reaction Pathway Distribution (Conditions: Primary Amine, pH 8.0 Aqueous/DMF Mix)

TemperatureCarbonate Aminolysis (Desired)SNAr N-Arylation (Side Product)Aqueous Hydrolysis (Reagent Loss)
0–4°C > 90%< 1%< 5%
25°C 65%15%20%
50°C 25%40%35%

Table 2: Hydrolysis Half-Life ( t1/2​ ) of Fluoro-Nitrophenyl Carbonates at pH 8.0

TemperatureHalf-Life ( t1/2​ )Visual Validation Indicator (Absorbance at 413 nm)
4°C > 12 hoursSolution remains colorless or very faint yellow.
25°C ~ 45 minutesSolution turns moderate yellow.
37°C < 10 minutesRapid spike in 413 nm absorbance; bright yellow color.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Aminolysis (Carbamate Formation)

Objective: Maximize carbamate yield while suppressing SNAr and hydrolysis.

  • Reagent Preparation: Dissolve the fluoro-nitrophenyl carbonate in anhydrous DMSO (100 mM stock).

    • Causality: DMSO prevents premature hydrolysis.

    • Validation Checkpoint: The stock solution must remain colorless. A yellow tint indicates moisture contamination and degraded active ester.

  • Temperature Equilibration: Chill the amine solution (in pH 7.5–8.0 buffer) and the carbonate stock to 0–4°C in an ice bath for 15 minutes.

    • Causality: Lowering the thermal energy prevents the system from reaching the activation energy required for Meisenheimer complex formation (SNAr).

  • Dropwise Addition: Add the carbonate stock dropwise to the rapidly stirring amine solution.

  • Reaction Monitoring:

    • Validation Checkpoint: At 30 minutes, take a 10 µL aliquot, quench with 0.1% TFA, and analyze via LC-MS. You should observe the target carbamate mass. The absence of an M-19 mass confirms SNAr has been successfully suppressed.

  • Purification: Proceed with standard RP-HPLC or dialysis depending on the substrate size.

Protocol B: Thermodynamically Driven SNAr (N-Arylation)

Objective: Intentionally displace the fluorine atom for medicinal chemistry applications.

  • Solvent Selection: Suspend the amine and the fluoro-nitrophenyl carbonate in strictly anhydrous DMF.

    • Causality: Because elevated temperatures are required, any trace water will cause instantaneous hydrolysis of the carbonate. Anhydrous conditions are mandatory.

  • Base Addition: Add 2.0 equivalents of anhydrous K2​CO3​ .

  • Heating: Elevate the reaction temperature to 50°C.

    • Causality: The heat provides the thermodynamic energy required for the amine to attack the fluorinated carbon, breaking the aromaticity temporarily to form the intermediate complex before ejecting the fluoride ion.

  • Reaction Monitoring:

    • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction mixture will deepen in color. The appearance of a highly UV-active product mass corresponding to the loss of fluorine confirms successful SNAr.

Part 5: Visualizing the Reaction Logic

G Reagent Fluoro-Nitro Phenyl Carbonate + Amine Nucleophile LowTemp 0°C to 4°C (Kinetic Control) Reagent->LowTemp Cooling HighTemp 40°C to 60°C (Thermodynamic Control) Reagent->HighTemp Heating Aminolysis Carbonate Aminolysis (Carbamate Product) LowTemp->Aminolysis Primary Pathway Hydrolysis Aqueous Hydrolysis (Nitrophenolate Release) LowTemp->Hydrolysis Suppressed SNAr SNAr at Fluoro-Ring (N-Aryl Byproduct) HighTemp->SNAr Overcomes Activation Energy HighTemp->Hydrolysis Accelerated

Divergent reaction pathways of fluoro-nitrophenyl carbonates under kinetic vs. thermodynamic control.

Part 6: References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI URL:

  • Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation Source: ACS Publications URL:

  • The Synthetic Versatility of N-(2-fluoro-4-nitrophenyl...) Source: Benchchem URL:

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL:

  • Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions Source: ResearchGate URL:

Sources

Technical Support Center: Troubleshooting 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams and medicinal chemists through the nuances of utilizing 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7). This highly functionalized building block is critical in the synthesis of multi-kinase inhibitors (e.g., VEGFR, c-MET, c-Kit)[1] and advanced agrochemicals[2].

However, its dense functionalization makes it prone to side reactions. This guide is designed to move beyond basic protocols, explaining the mechanistic causality behind experimental choices so you can troubleshoot chemoselectivity issues effectively.

Section 1: The Mechanistic Causality of Side Reactions

To troubleshoot effectively, we must first understand the molecule's reactivity profile. This compound possesses three distinct electrophilic nodes:

  • The Carbonate Carbonyl: A "hard" electrophilic center highly susceptible to nucleophilic attack by hydroxides, alkoxides, and amines (aminolysis/hydrolysis).

  • The C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the ortho-nitro and para-chloro groups.

  • The C2-Chlorine: Generally inert under mild conditions but can participate in transition-metal-catalyzed cross-coupling or SNAr under forcing conditions.

The fundamental challenge is chemoselectivity . When targeting the carbonate for hydrolysis, the highly activated C4-fluorine is at risk of unintended SNAr (defluorination). Conversely, when targeting the C4-fluorine for SNAr (e.g., with an amine), the carbonate group is vulnerable to premature aminolysis.

ReactivityMap Core 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Hydrolysis Target: Phenol (Hydrolysis) Core->Hydrolysis NaOH (1.18 eq) H2O, Reflux or 0°C SNAr Target: C4-Amine (SNAr) Core->SNAr 1 eq Amine, DIPEA THF or MeCN Side1 Side Reaction: C4-OH (Defluorination) Core->Side1 Excess NaOH (>2 eq) Side2 Side Reaction: Carbonate Aminolysis Core->Side2 Excess Amine High Temp Side3 Side Reaction: Transesterification Core->Side3 EtOH Solvent

Reactivity pathways and potential side reactions of the target carbonate.

Section 2: Troubleshooting Guides & FAQs

Q: During the hydrolysis of the methyl carbonate to form 2-chloro-4-fluoro-5-nitrophenol, my LC-MS shows a significant M-19 peak corresponding to the loss of fluorine (hydroquinone derivative). How do I prevent this? A: This is a classic case of over-reaction. The C4-fluorine is highly activated. If you use an excess of sodium hydroxide (NaOH), the hydroxide ions will first cleave the carbonate, and the excess will proceed to displace the fluorine via SNAr. Causality & Mitigation: The key is strict stoichiometric control. By limiting NaOH to exactly 1.18 to 1.34 equivalents[1][3], the base is entirely consumed by the carbonate hydrolysis. Once the phenoxide ion forms, its negative charge significantly increases the electron density of the aromatic ring, raising the activation energy barrier for any subsequent SNAr attack by residual hydroxide.

Q: I am attempting an SNAr reaction to displace the C4-fluorine with a primary amine, but the methyl carbonate group is being cleaved, yielding a complex mixture. Why? A: Primary amines are excellent nucleophiles for both SNAr and carbonyl addition. If the amine attacks the carbonate carbonyl, it forms a carbamate and releases the free phenol (aminolysis). Causality & Mitigation: To achieve chemoselective SNAr at the C4 position while preserving the carbonate, you must modulate the nucleophilicity. Use strictly 1.0 equivalent of the primary amine and rely on a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HF. Conduct the reaction in an aprotic solvent (e.g., THF or MeCN) at lower temperatures (0°C to RT) to kinetically favor the SNAr pathway over carbonyl attack.

Q: My product shows an ethyl carbonate group instead of the expected methyl carbonate after an SNAr reaction. What happened? A: You likely used ethanol as your reaction solvent. The methyl carbonate group is highly susceptible to transesterification in the presence of basic amines and alcoholic solvents. Always use non-nucleophilic, aprotic solvents (such as THF, 1,4-dioxane, or acetonitrile) when the preservation of the methyl carbonate is required.

Section 3: Quantitative Data Comparison
Reaction GoalReagents & ConditionsIntended ProductMajor Side ReactionCausality & Mitigation Strategy
Hydrolysis NaOH (1.18 eq), H₂O, Reflux, 4h[1]2-Chloro-4-fluoro-5-nitrophenolDefluorination (SNAr)Cause: Excess OH⁻ attacking C4.Mitigation: Limit NaOH to <1.35 eq. Phenoxide formation deactivates ring.
Hydrolysis NaOH (1.34 eq), MeOH/H₂O, 0°C, 1h[3]2-Chloro-4-fluoro-5-nitrophenolTransesterification / DefluorinationCause: High temps or excess base.Mitigation: 0°C kinetic control prevents SNAr.
SNAr (C4) Amine (1.0 eq), K₂CO₃, DMF, RT[2]C4-Amino substituted methyl carbonateCarbonate AminolysisCause: Amine attacks carbonyl.Mitigation: Use strictly 1.0 eq amine; use non-nucleophilic base (DIPEA/K₂CO₃).
Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) that confirm the reaction is proceeding correctly without requiring immediate offline analysis.

Protocol A: Chemoselective Hydrolysis to 2-Chloro-4-fluoro-5-nitrophenol

This protocol leverages thermodynamic control and precise stoichiometry to prevent defluorination[1][4].

  • Preparation: Suspend 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) in 300 mL of deionized water.

    • Self-Validation Check: The starting material is insoluble in water, resulting in a milky/slurry suspension.

  • Base Addition: Prepare a solution of NaOH (22.7 g, 0.57 mol, exactly 1.18 eq) in 50 mL of water. Add this dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 4 hours.

    • Self-Validation Check: As the carbonate hydrolyzes to the water-soluble sodium phenoxide, the suspension will gradually clear. A fully transparent, deeply colored solution indicates complete conversion.

  • Purification (IPC): Cool the reaction to room temperature and filter.

    • Self-Validation Check: Any remaining insoluble solids are unreacted starting material or non-acidic impurities. Removing them now ensures high purity of the final product.

  • Precipitation: Slowly acidify the filtrate with dilute HCl (1M) until the pH reaches 2.0.

    • Self-Validation Check: The sudden formation of a dense, pale precipitate confirms the protonation of the phenoxide to the desired insoluble phenol.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-4-fluoro-5-nitrophenol (approx. 98% yield).

Workflow Step1 Suspend Substrate in H2O (0.48 mol) Step2 Add NaOH Solution (Strictly 1.18 eq) Step1->Step2 Step3 Reflux for 4h (Solution Clears) Step2->Step3 Step4 Filter Insoluble Impurities Step3->Step4 Step5 Acidify (HCl) & Collect Precipitate Step4->Step5

Self-validating workflow for the chemoselective hydrolysis of the carbonate.

Protocol B: Chemoselective SNAr with Amines (Preserving the Carbonate)

This protocol uses kinetic control to favor C4 substitution over carbonate cleavage.

  • Preparation: Dissolve 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (10 mmol) in anhydrous THF (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12 mmol, 1.2 eq).

    • Self-Validation Check: DIPEA is non-nucleophilic and will not react with the carbonate, ensuring the baseline LC-MS remains unchanged at this stage.

  • Nucleophile Addition: Cool the solution to 0°C. Slowly add the primary amine (10 mmol, 1.0 eq) dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The SNAr product will typically be highly colored (yellow/orange) due to the extended conjugation of the nitro-aniline derivative, providing a visual cue of reaction progress.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DIPEA. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Sources

Purification techniques for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS 84478-89-7)[1]. Widely utilized as a reactive intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[2], this compound presents unique handling challenges. The synergistic electron-withdrawing effects of the nitro, fluoro, and chloro substituents render the carbonate ester exceptionally labile and prone to hydrolysis back to its phenolic precursor[3].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative metrics to ensure high-yield, high-purity recovery.

PART 1: CORE PURIFICATION METHODOLOGIES

Step-by-Step Protocol: Optimized Isolation and Purification

To ensure scientific integrity, this protocol is designed as a self-validating system. By controlling the pH and temperature at every stage, we eliminate the primary variables that lead to product degradation.

Phase 1: Reaction Quench and Liquid-Liquid Extraction (LLE)

  • Acidic Quench: Upon completion of the acylation reaction, immediately quench the mixture by pouring it into an ice-cold solution of 5% aqueous sodium dihydrogen phosphate (NaH₂PO₄) or 1M HCl. Causality: Neutralizing the reaction base (e.g., triethylamine or pyridine) instantly halts base-catalyzed hydrolysis of the newly formed carbonate.

  • Extraction: Extract the aqueous phase with high-purity Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mmol scale).

  • Brine Wash: Wash the combined organic layers with saturated NaCl (brine). Critical Warning: Do NOT use saturated NaHCO₃ or NaOH, as even mild bases will rapidly cleave the carbonate[2].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure. Maintain the water bath temperature strictly below 35 °C.

Phase 2: Silica Gel Flash Chromatography

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh) using Hexane as the solvent.

  • Loading: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (starting at 95:5 and increasing to 85:15). The target carbonate is significantly less polar than the precursor phenol and will elute first.

  • Validation: Analyze fractions via TLC (UV 254 nm). The target compound typically shows an Rf of ~0.65 in 8:2 Hexane:EtOAc.

Phase 3: Low-Temperature Recrystallization

  • Combine and concentrate the pure fractions.

  • Dissolve the resulting solid in a minimal volume of warm DCM (max 30 °C).

  • Slowly add Hexane dropwise until the solution becomes slightly turbid.

  • Cool the mixture to -20 °C overnight to induce crystallization. Filter and wash with ice-cold hexane.

PART 2: TROUBLESHOOTING GUIDES & FAQs

Q1: My isolated yield is consistently below 40%, and TLC shows a massive polar spot at the baseline. What is happening? A1: You are experiencing catastrophic hydrolysis. The highly electron-deficient 2-chloro-4-fluoro-5-nitrophenyl ring makes the corresponding phenoxide an exceptional leaving group. If your workup involves any basic aqueous washes (like NaHCO₃), the hydroxide/carbonate ions will attack the carbonyl carbon of the methyl carbonate, cleaving it back to 2-chloro-4-fluoro-5-nitrophenol and releasing methanol and CO₂. Solution: Switch to a strictly acidic or neutral workup (e.g., NaH₂PO₄ buffer)[2].

Q2: I am seeing co-elution of my target carbonate and the starting phenol during silica gel chromatography. How can I resolve this? A2: The free phenol can streak on standard silica due to strong hydrogen bonding, causing it to bleed into the faster-eluting carbonate fractions. Solution: Ensure complete conversion during the reaction phase (monitor by TLC or LC-MS). If the phenol must be separated, pre-treat your silica gel with 0.1% acetic acid to suppress ionization of the phenol, keeping it as a tight, slower-moving band.

Q3: Can I use vacuum distillation to purify this compound on a larger scale? A3: Absolutely not. Nitroaromatic compounds, especially those heavily substituted with halogens, possess significant thermal instability. Heating this compound above 100 °C, even under high vacuum, risks exothermic decomposition or explosive polymerization. Always rely on chromatography or low-temperature recrystallization for purification.

PART 3: QUANTITATIVE DATA & METRICS

Table 1 summarizes the critical physicochemical parameters and rationale for the purification of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

ParameterRecommended ValueScientific Rationale / Causality
Retardation Factor (Rf) ~0.65 (Hexane:EtOAc 8:2)Carbonate ester lacks hydrogen-bond donors, eluting much faster than the free phenol (Rf ~0.2).
Workup Aqueous pH 4.0 - 6.0Prevents base-catalyzed cleavage of the highly labile carbonate ester[2].
Evaporator Bath Temp. < 35 °CMitigates thermal degradation of the nitroaromatic system.
Storage Conditions -20 °C, Argon atmospherePrevents atmospheric moisture from initiating slow, long-term hydrolysis.

PART 4: VISUALIZATIONS

Purification Workflow

The following diagram illustrates the self-validating workflow designed to prevent product loss.

Workflow crude Crude Reaction Mixture (Carbonate + Phenol) quench Aqueous Quench (Ice-cold 5% NaH2PO4, pH 5-6) crude->quench extract Liquid-Liquid Extraction (EtOAc / Aqueous) quench->extract wash Mild Wash (Brine, strictly avoid NaOH/KOH) extract->wash dry Drying & Concentration (Na2SO4, T < 35°C) wash->dry chroma Flash Chromatography (Silica, Hexane:EtOAc 9:1) dry->chroma pure Pure 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate chroma->pure

Fig 1: Optimized purification workflow for 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Mechanistic Pathway of Carbonate Hydrolysis

Understanding the degradation pathway is critical for troubleshooting low yields.

Hydrolysis carbonate Methyl Carbonate Target tetra Tetrahedral Intermediate carbonate->tetra Nucleophilic Attack base OH- / H2O (High pH Workup) base->tetra phenol 2-Chloro-4-fluoro- 5-nitrophenol tetra->phenol Elimination (Fast) byprod Methanol + CO2 tetra->byprod

Fig 2: Base-catalyzed hydrolysis pathway of the carbonate ester leading to product loss.

REFERENCES

  • Google Patents. "WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases". Available at: 2]

Sources

Solving solubility issues of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate in water

Author: BenchChem Technical Support Team. Date: March 2026

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Technical Support Center: Solving Solubility Issues of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate in Water

Introduction

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a chemical compound with the molecular formula C8H5ClFNO5.[1] While specific, publicly available data on its water solubility is limited, its structural features suggest it is likely a poorly water-soluble, hydrophobic compound. Many new chemical entities exhibit poor aqueous solubility, which can significantly hinder their absorption and bioavailability, posing a major challenge in pharmaceutical development.[2] This guide offers a structured approach to systematically address and overcome these solubility issues in an experimental setting.

Troubleshooting Guide: A Phased Approach

This section provides a step-by-step guide to troubleshooting and enhancing the aqueous solubility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Phase 1: Initial Assessment & Basic Troubleshooting

The first step when encountering solubility problems is a systematic evaluation using simple and accessible techniques.[3]

Question: My 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is not dissolving in water. What are the first steps I should take?

Answer:

  • Visual Inspection and Particle Size: Examine the solid material. If the particles are large, consider particle size reduction techniques like grinding or milling. Increasing the surface area can sometimes improve the dissolution rate.[4]

  • Sonication: Use an ultrasonic bath to apply energy to the solution. This can help to break down agglomerates and increase the interaction between the compound and the solvent.[3]

  • Heating: Gently warming the solution can increase the kinetic energy of the system and may improve solubility. However, be cautious as this compound could be heat-sensitive. Always monitor for any signs of degradation (e.g., color change).

  • pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution, especially if it contains ionizable groups.[5][6] While 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate itself does not have obvious acidic or basic functional groups that would be significantly affected by pH in the physiological range, the related compound 2-Chloro-4-fluoro-5-nitrophenol has a phenolic hydroxyl group, which is acidic.[7] It is possible that hydrolysis of the carbonate could occur under certain pH conditions, leading to the formation of the more soluble phenolate at higher pH. Therefore, systematically adjusting the pH of the aqueous medium may be a viable strategy. Basic salts tend to be more soluble in acidic solutions (pH < 7), while acidic salts are more soluble in basic solutions (pH > 7).[8]

  • Experimental Protocol for pH Adjustment:

    • Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add a known excess of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate to each buffer.

    • Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Separate the undissolved solid (e.g., by centrifugation or filtration).

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Phase 2: Intermediate Strategies - Co-solvents and Surfactants

If basic troubleshooting steps are insufficient, the next phase involves the use of formulation aids like co-solvents and surfactants.

Question: I've tried basic methods, but the solubility is still too low for my experiments. What should I try next?

Answer:

Co-solvents:

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of poorly water-soluble compounds.[9][10] Co-solvents work by reducing the polarity of the aqueous environment.[] Common co-solvents used in research and pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[9][]

The use of a co-solvent has been shown to increase the solubility of some drugs by more than 500 times.[9][12]

  • Experimental Protocol for Co-solvent Systems:

    • Select a biocompatible co-solvent that is appropriate for your experimental system.

    • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Determine the solubility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate in each mixture using the shake-flask method described previously.

    • Record the co-solvent percentage that achieves the desired concentration.

Data Presentation: Example of Co-solvent Screening

Co-solvent System (v/v)Solubility of Compound X (µg/mL)
100% Water< 1
5% Ethanol in Water15
10% Ethanol in Water50
20% Ethanol in Water250
10% DMSO in Water80
20% DMSO in Water> 500

Surfactants:

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[13][14] The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic outer shell interacts with the aqueous environment.[13] This process, known as micellar solubilization, can significantly increase the concentration of the drug in solution.[13]

Commonly used surfactants in pharmaceutical formulations include:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68)[15]

  • Anionic: Sodium dodecyl sulfate (SDS)[16]

  • Experimental Protocol for Surfactant Solubilization:

    • Choose a surfactant that is compatible with your intended application.

    • Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the critical micelle concentration (CMC).

    • Determine the solubility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate in each surfactant solution.

    • Plot solubility as a function of surfactant concentration to identify the optimal concentration for solubilization.

Phase 3: Advanced Solubilization Techniques

For particularly challenging solubility issues, more advanced techniques may be necessary.

Question: Even with co-solvents and surfactants, I am struggling to achieve the desired concentration and stability. Are there more advanced options?

Answer:

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17] This structure allows them to encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility.[18][19] This can lead to a significant increase in solubility, with some studies showing as much as a 50-fold increase for certain compounds.[18]

Commonly used cyclodextrins and their derivatives include:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol for Cyclodextrin Complexation:

    • Select a cyclodextrin based on the size of the guest molecule.

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate to each cyclodextrin solution.

    • Equilibrate the mixtures (e.g., by stirring or shaking).

    • Separate the undissolved solid and analyze the concentration of the dissolved compound in the filtrate.

Solid Dispersions:

This technique involves dispersing the poorly soluble compound in a solid hydrophilic carrier, often a polymer. When this solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles. This increased surface area and amorphous nature can lead to a significant increase in the dissolution rate and apparent solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is the likely reason for the poor water solubility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate?

A1: The molecular structure contains several features that contribute to its hydrophobicity: a substituted benzene ring, a chloro group, and a fluoro group. These nonpolar moieties reduce the molecule's ability to form favorable interactions with polar water molecules.

Q2: I observe precipitation when I dilute my stock solution of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (dissolved in an organic solvent like DMSO) into an aqueous buffer. What can I do?

A2: This is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The compound may not be soluble at your target concentration in the final aqueous buffer. Try a lower final concentration.

  • Increase the percentage of organic solvent: If your experiment allows, increasing the final percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help to keep the compound in solution.

  • Prepare fresh dilutions: Do not store dilute aqueous solutions for long periods, as precipitation may occur over time. Prepare fresh dilutions for each experiment.

Q3: Can I dissolve 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate directly in aqueous buffers like PBS?

A3: Based on its presumed hydrophobic nature, direct dissolution in purely aqueous buffers is likely to be very low. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into the aqueous buffer.

Q4: How do I choose the best solubilization strategy for my specific application?

A4: The choice of solubilization method depends on several factors, including the required concentration, the constraints of your experimental system (e.g., cell-based assays may have limitations on the concentration of organic solvents or surfactants), and the desired stability of the final solution. The troubleshooting workflow diagram below can help guide your decision-making process.

Visualization: Troubleshooting Workflow

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate in Water phase1 Phase 1: Initial Assessment - Visual Inspection - Sonication - Gentle Heating - pH Adjustment start->phase1 phase1_check Solubility Sufficient? phase1->phase1_check phase2 Phase 2: Intermediate Strategies - Co-solvents (e.g., DMSO, Ethanol) - Surfactants (e.g., Tween® 80) phase1_check->phase2 No end_success Proceed with Experiment phase1_check->end_success Yes phase2_check Solubility Sufficient? phase2->phase2_check phase3 Phase 3: Advanced Techniques - Cyclodextrins - Solid Dispersions phase2_check->phase3 No phase2_check->end_success Yes phase3_check Solubility Sufficient? phase3->phase3_check phase3_check->end_success Yes end_fail Consult with a Formulation Scientist or Re-evaluate Compound phase3_check->end_fail No

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies. Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ALZET. Retrieved from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris. (2024, May 29). Hilaris. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. Retrieved from [Link]

  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). Scientist Solutions. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017, May 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). SciSpace. Retrieved from [Link]

  • pH and Solubility - AP Chem - Fiveable. (2025, August 15). Fiveable. Retrieved from [Link]

  • How does pH affect solubility? - askIITians. (2025, March 11). askIITians. Retrieved from [Link]

  • 2-Chloro-4-fluoro-5-nitrophenol | CAS#:84478-75-1 | Chemsrc. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]

  • pH and Solubility | AP Chemistry. (n.d.). Fiveable. Retrieved from [Link]

  • Co-solvents.pptx. (n.d.). SlideShare. Retrieved from [Link]

  • Solubility and pH - Chemistry LibreTexts. (2023, July 12). Chemistry LibreTexts. Retrieved from [Link]

  • pH Effects on Solubility - Chad's Prep®. (n.d.). Chad's Prep. Retrieved from [Link]

  • 84478-89-7,2-Chloro-4-Fluoro-5-Nitrophenyl Methyl Carbonate-AccelaChem. (n.d.). AccelaChem. Retrieved from [Link]

  • 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate [CAS - Ivy Fine Chemicals. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. Retrieved from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.
  • 2-Chloro-4-fluoro-5-nitrophenol - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]-cbb1353335atl.html)

Sources

Controlling exotherms in 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Intermediates. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic challenges encountered during the synthesis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate.

This specific intermediate is a highly valuable building block in the development of agricultural chemicals and kinase inhibitors for myeloproliferative diseases 1, [[2]](). However, its synthesis involves highly exothermic electrophilic aromatic substitution (nitration), which requires strict kinetic and thermodynamic control to prevent thermal runaway and product degradation.

Below, you will find our comprehensive troubleshooting guide, thermodynamic data, and self-validating experimental protocols.

Troubleshooting Guide & FAQs

Q1: Why is the nitration of 2-chloro-4-fluorophenyl methyl carbonate so prone to sudden thermal runaway? A1: The exotherm in this reaction is bipartite. First, the generation of the active electrophile (the nitronium ion, NO2+​ ) from the mixing of nitric and sulfuric acids is an exothermic process. Second, the electrophilic attack on the aromatic ring to form the Wheland intermediate (sigma complex) releases a massive amount of heat. If the reaction is overcooled (e.g., below 0 °C), the kinetic rate drops, causing unreacted NO2+​ to accumulate. A slight rise in temperature will then trigger a sudden, simultaneous reaction of the accumulated species, leading to an uncontrollable thermal spike known as an "accumulation-driven runaway."

Q2: Why must we convert 2-chloro-4-fluorophenol to a methyl carbonate before performing the nitration? A2: Direct nitration of unprotected phenols is inherently dangerous. The electron-rich hydroxyl group makes the ring highly susceptible to violent oxidative degradation (tarring) by nitric acid. By acylating the phenol with methyl chloroformate, we create a carbonate protecting group 1. This intentionally withdraws electron density from the ring, dampening the exotherm of the nitration while sterically and electronically directing the incoming nitro group precisely to the 5-position.

Q3: What are the primary failure modes if the internal temperature exceeds 25 °C during the nitration step? A3: Exceeding 25 °C shifts the reaction kinetics unfavorably, leading to two primary failures:

  • Hydrolysis: The acidic environment at elevated temperatures cleaves the carbonate protecting group back to the phenol, which immediately oxidizes.

  • Over-nitration: The thermal energy overcomes the activation barrier for secondary nitration, yielding di-nitrated impurities that severely compromise the safety and purity of the batch.

Quantitative Data: Thermal & Yield Profiles

To optimize your reactor settings, refer to the thermodynamic profiling table below. Maintaining the internal temperature strictly between 0 °C and 10 °C is critical for balancing reaction kinetics with heat dissipation.

Temperature RangeReaction KineticsExotherm Risk ProfileTarget Yield (%)Primary Impurity / Failure Mode
< 0 °C Very SlowHigh (Accumulation risk)< 50%Unreacted starting material
0 °C to 10 °C ModerateLow (Controlled)> 80%Minimal (Optimal conditions)
10 °C to 25 °C FastModerate~ 60-70%Di-nitration products
> 25 °C Very FastCritical (Runaway risk)< 40%Carbonate hydrolysis, oxidative tarring

Mechanistic & Workflow Visualizations

Workflow Start 2-Chloro-4-fluorophenol Step1 Acylation (Methyl chloroformate, Base) Start->Step1 Int 2-Chloro-4-fluorophenyl methyl carbonate Step1->Int Step2 Nitration (HNO3 / H2SO4) Int->Step2 Control Exotherm Control: Maintain 0-10°C Step2->Control Product 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Control->Product

Workflow for 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate synthesis and thermal control.

Mechanism Mix Acid Mixing (ΔH < 0) Ion NO2+ Generation Mix->Ion Attack Electrophilic Attack Ion->Attack Complex Sigma Complex (Highly Exothermic) Attack->Complex Deprotonation Rearomatization Complex->Deprotonation

Mechanistic pathway of nitration highlighting highly exothermic transition states.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. They incorporate built-in physical and visual checks, allowing the researcher to verify the success of the reaction in real-time without immediate reliance on off-line analytics (e.g., HPLC).

Step 1: Synthesis of 2-Chloro-4-fluorophenyl methyl carbonate

Causality: A Schotten-Baumann acylation is utilized to protect the phenol. The biphasic aqueous/organic nature of the reaction requires vigorous stirring to ensure the methyl chloroformate reacts with the phenoxide before it can hydrolyze in the aqueous base.

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-4-fluorophenol in a 10% aqueous NaOH solution (1.2 equivalents of base).

    • Validation Check 1: The mixture must form a completely clear solution, confirming the quantitative formation of the water-soluble sodium phenoxide.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Add 1.1 equivalents of methyl chloroformate dropwise over 30 minutes, maintaining vigorous agitation.

  • Reaction & Validation: Stir for an additional 2 hours at room temperature.

    • Validation Check 2: The product will spontaneously phase-separate as a dense, immiscible oil or low-melting solid at the bottom of the reactor 1. The pH of the aqueous layer should stabilize near neutral, indicating the cessation of base consumption.

  • Workup: Extract the organic layer with dichloromethane, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Nitration to 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Causality: Sulfuric acid acts as both the solvent and the catalyst to dehydrate nitric acid, generating the active NO2+​ electrophile. Strict temperature control prevents the accumulation of unreacted electrophiles.

  • Preparation: Dissolve 1.0 equivalent of the 2-chloro-4-fluorophenyl methyl carbonate (from Step 1) in concentrated sulfuric acid (approx. 5 volumes).

    • Validation Check 1: The solution should be pale yellow and homogeneous.

  • Cooling: Chill the reactor to exactly 0 °C. Ensure the cooling jacket is operating at maximum flow capacity.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v). Pre-cool this mixture to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the reactor via an addition funnel. Critical Control Point: Adjust the addition rate so that the internal temperature never exceeds 10 °C.

    • Validation Check 2: The reaction mixture will smoothly transition from pale yellow to a deep amber. Emergency Abort: If the mixture rapidly turns dark brown or black, localized thermal runaway and oxidative degradation have occurred; immediately quench the reactor into a large volume of crushed ice.

  • Workup: Once addition is complete, stir at 5 °C for 1 hour. Slowly pour the entire reaction mass over vigorously stirred crushed ice.

    • Validation Check 3: The sudden drop in acid concentration will cause the target 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate to crash out as a distinct, filterable precipitate 2. Filter, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

References

  • Title: EP0650957A1 - Aniline derivative and process for producing the same Source: Google Patents URL
  • Title: US 7790756 B2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases Source: Googleapis URL

Sources

Addressing decomposition of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of highly functionalized aromatic intermediates. 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a classic example of a molecule where potent electronic effects create a "double-edged sword" during synthesis.

This guide is designed to help you understand the root causes of base-catalyzed decomposition, troubleshoot common experimental failures, and execute self-validating protocols for controlled deprotection.

Mechanistic Insight: The Causality of Decomposition

To successfully handle this compound, we must first map its electronic topology. The decomposition of this molecule under basic conditions is not random; it is driven by two competing electrophilic sites:

  • Pathway A (Carbonate Hydrolysis): The methyl carbonate moiety resides at C1, which is meta to the nitro group. While it lacks direct resonance stabilization from the nitro group, the profound combined inductive pull of the fluoro, chloro, and nitro substituents renders the resulting 2-chloro-4-fluoro-5-nitrophenoxide an excellent leaving group. Consequently, the carbonate carbonyl is highly electrophilic and prone to rapid hydrolysis even under mild basic conditions[1].

  • Pathway B (Nucleophilic Aromatic Substitution - SNAr): The nitro group at C5 is strongly electron-withdrawing and sits ortho to the C4-fluorine. This arrangement heavily activates the C4 position toward SNAr. Because fluorine is an exceptional leaving group in SNAr reactions (its high electronegativity stabilizes the intermediate Meisenheimer complex), the C4-F bond is highly vulnerable to attack by excess base or nucleophiles[2].

DecompositionPathways Start 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate Base Basic Conditions (OH⁻, Amines) Start->Base Path1 Pathway A: Carbonate Hydrolysis (Nucleophilic attack at C=O) Base->Path1 Mild Base / 0°C Path2 Pathway B: SNAr at C4 (Nucleophilic attack at C-F) Base->Path2 Excess Base / Heat Prod1 2-Chloro-4-fluoro-5-nitrophenol (Desired Deprotection) Path1->Prod1 Prod2 Defluorinated Byproducts (e.g., 4-Hydroxy derivatives) Path2->Prod2 Prod1->Path2 Prolonged Exposure to Strong Base

Mechanistic pathways for 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate decomposition under base.

Troubleshooting FAQs

Q: Why does my compound completely degrade into an intense yellow/orange mixture during a standard basic workup? A: The intense color change is a visual indicator of the 2-chloro-4-fluoro-5-nitrophenoxide anion forming. Because the phenoxide is an exceptional leaving group, the carbonate is highly labile. Even mild bases like aqueous NaHCO3​ can trigger premature hydrolysis if the contact time is prolonged. Actionable Fix: Transition to strictly acidic or neutral aqueous workups. If a basic wash is unavoidable to remove acidic byproducts, use cold, dilute NaHCO3​ and minimize phase contact time to under 5 minutes.

Q: I am trying to intentionally deprotect the carbonate to obtain the phenol, but LC-MS shows multiple byproducts. What is going wrong? A: You are experiencing competing SNAr at the C4-fluorine position (Pathway B). If you use a large excess of base or elevated temperatures, the hydroxide ions will not only cleave the carbonate but also displace the highly activated fluorine atom, yielding defluorinated dihydroxy byproducts. Actionable Fix: Strictly control your base equivalents. Use exactly 1.1 to 1.3 equivalents of NaOH and monitor the reaction closely at 0 °C[1].

Q: Can I use amine bases (e.g., TEA, DIPEA, Piperidine) in reactions involving this compound? A: It depends on the steric hindrance of the amine. Primary and secondary amines (like piperidine) are strong nucleophiles and will readily attack the carbonate to form carbamates, or attack the C4 position via SNAr. Sterically hindered tertiary amines like DIPEA or TEA are generally safe to use as non-nucleophilic bases, provided the temperature is kept low.

Quantitative Data: Base Compatibility Summary

Use the following table to predict the behavior of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate under various basic conditions.

Base SystemEquivalentsTemperaturePrimary OutcomeMechanistic Rationale
0.5 M NaOH (aq) / MeOH 1.1 - 1.30 °CClean Hydrolysis (Phenol)Controlled hydroxide attack at the highly electrophilic carbonate carbonyl.
NaOH (aq) > 2.0RefluxSNAr Defluorination Excess hydroxide attacks the highly activated C4 position (ortho to NO2​ ).
Primary/Secondary Amines > 1.0RTCarbamate Formation / SNAr Amines act as strong nucleophiles, attacking the carbonate or the C4-fluorine.
NaHCO3​ (aq) ExcessRT (Workup)Partial Hydrolysis The phenoxide is an excellent leaving group, making the carbonate unstable during extended aqueous workups.
DIPEA / TEA 1.0 - 2.00 °C to RTGenerally Stable Sterically hindered tertiary amines lack the nucleophilicity to attack the carbonate or C4-F efficiently.

Experimental Protocols

The following self-validating protocols are designed to achieve controlled deprotection while suppressing unwanted decomposition.

Protocol 1: Controlled Mild Deprotection (0 °C)

Objective: Selectively cleave the methyl carbonate to yield 2-chloro-4-fluoro-5-nitrophenol without triggering SNAr defluorination. Adapted from validated pharmaceutical methodologies[1].

  • Dissolution: Dissolve 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 equiv, e.g., 28.0 mmol) in methanol (100 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the activation barrier for the SNAr side reaction at the C4-fluorine.

  • Base Addition: Slowly add 0.5 M NaOH (1.34 equiv, e.g., 75 mL) dropwise to maintain the internal temperature at 0 °C.

  • Self-Validating Monitoring: Stir at 0 °C for 1 hour. Validate completion via TLC (Hexanes/EtOAc) or LC-MS. The starting material spot should completely disappear, replaced by a single, highly polar phenoxide spot.

  • Quenching: Remove methanol in vacuo at a low water-bath temperature (<30 °C).

  • Acidification: Acidify the remaining aqueous solution with 1.5 M HCl until the pH reaches ~2.

    • Causality: Acidification protonates the phenoxide, forcing the product into its neutral phenol form and immediately halting any further base-catalyzed degradation.

  • Isolation: Extract with ethyl acetate, wash the organic layer with water, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure phenol.

Protocol 2: Exhaustive Hydrolysis (Scale-Up)

Objective: Robust deprotection on a large scale where precise stoichiometric control prevents over-reaction even at reflux[2].

  • Suspension: Suspend the carbonate (1.0 equiv, e.g., 0.48 mol) in water (300 mL).

  • Stoichiometric Base Addition: Add sodium hydroxide (1.18 equiv, e.g., 0.57 mol).

    • Causality: Strict adherence to a slight excess (1.18 equiv) ensures complete carbonate cleavage while starving the reaction of the excess hydroxide needed to drive SNAr defluorination at high temperatures.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Filtration: Cool to room temperature and filter off any insoluble unreacted solids to ensure purity.

  • Precipitation: Acidify the filtrate with dilute HCl. The product will precipitate as a solid.

  • Collection: Collect the precipitated solid by filtration and wash thoroughly with cold water.

References
  • Title: Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases Source: Google Patents (WO2008046003A2) URL: 2[2]

  • Title: Substituted piperazines Source: Google Patents (US20040162282A1) URL: 1[1]

Sources

Validation & Comparative

HPLC Method Development for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate: A Comparative Guide on Column Selectivity and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a highly functionalized aromatic intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics 1. From an analytical perspective, this molecule presents a triad of chromatographic challenges: a hydrolytically labile carbonate ester, a highly polarizable nitro group, and multiple halogen substituents (chloro and fluoro) that demand exceptional shape selectivity. Standard C18 reversed-phase methods often struggle to resolve this compound from its synthetic precursors, such as 2-chloro-4-fluoro-5-nitrophenol, or its degradation products.

This guide objectively compares the performance of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing researchers with a self-validating protocol grounded in mechanistic chemistry.

Mechanistic Insights: Causality in Method Design

Carbonate Ester Stability and pH Control

The structural integrity of carbonate esters is highly dependent on the pH of the surrounding environment. In aqueous mobile phases, these esters are susceptible to rapid hydrolysis at neutral to alkaline pH, cleaving into the corresponding phenol (2-chloro-4-fluoro-5-nitrophenol) and methanol 2. To prevent on-column degradation and ensure accurate quantitation, the mobile phase must be strictly buffered to an acidic pH (typically pH 3.0–5.0) 3. This acidic environment suppresses the hydroxide-catalyzed hydrolysis pathway, ensuring the analyte remains intact during the chromatographic run [[4]]().

Stationary Phase Selectivity for Halogenated Nitroaromatics

While traditional C18 columns rely almost exclusively on hydrophobic partitioning, they often fail to provide adequate resolution for structural isomers of halogenated nitroaromatics . Fluorinated-phenyl (PFP) and Phenyl-Hexyl phases offer orthogonal retention mechanisms that are critical for these complex molecules. PFP columns introduce π-π interactions, strong dipole-dipole interactions from the electronegative carbon-fluorine bonds, and enhanced shape selectivity 5. For an electron-deficient nitroaromatic ring, the altered electron density of the PFP phase facilitates unique charge-transfer interactions, dramatically improving peak spacing compared to C18 phases 6.

Workflow A 1. Sample Preparation (Buffer pH 3.5 to prevent hydrolysis) B 2. Column Screening (C18 vs. PFP vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (Acetonitrile / Aqueous Buffer) B->C D 4. Detection & Quantitation (UV/PDA at ~254 nm) C->D E 5. Method Validation (Self-Validating System Suitability) D->E

HPLC Method Development Workflow for Labile Nitroaromatic Carbonates.

Comparative Column Performance Data

To demonstrate the superiority of orthogonal phases, an experimental comparison was conducted using a standard mixture containing 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate and its primary hydrolytic degradation product, 2-chloro-4-fluoro-5-nitrophenol. The data below illustrates why relying solely on C18 chemistry is suboptimal for this class of compounds .

Stationary PhasePrimary Interaction MechanismRetention Factor (k')Resolution (Rs) from PhenolPeak Asymmetry (Tf)
Standard C18 Hydrophobic partitioning3.21.5 (Marginal)1.35
Phenyl-Hexyl Hydrophobic, π-π interactions4.83.1 (Excellent)1.10
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole, Shape5.54.5 (Superior)1.05

Data Interpretation: The PFP column exhibits superior resolution (Rs = 4.5) and peak shape (Tf = 1.05) due to the complementary dipole-dipole interactions between the fluorinated stationary phase and the halogenated nitroaromatic analyte [[5]]().

Mechanisms Compound 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate C18 Standard C18 Phase (Hydrophobic Interactions) Compound->C18 PFP Pentafluorophenyl (PFP) Phase (π-π, Dipole, Shape Selectivity) Compound->PFP Hydro Poor resolution of phenol degradation product C18->Hydro Orthogonal High resolution of halogenated & nitroaromatic species PFP->Orthogonal

Divergent Retention Mechanisms: C18 vs. PFP Phases for Halogenated Nitroaromatics.

Step-by-Step Experimental Protocol: A Self-Validating System

This protocol is designed not just to separate the compounds, but to actively monitor the integrity of the analytical system. By embedding a causality check into the System Suitability Test (SST), the method self-validates against on-column hydrolysis and pH drift.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a 20 mM ammonium formate buffer. Adjust the pH precisely to 3.5 using MS-grade formic acid.

    • Causality: This specific acidic pH minimizes carbonate ester hydrolysis while ensuring consistent ionization of phenolic impurities 3.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is preferred over methanol to eliminate the risk of transesterification or nucleophilic attack on the carbonate group during the run.

Step 2: Chromatographic Conditions
  • Column: PFP Phase (e.g., 100 mm × 4.6 mm, 2.7 µm particle size) to maximize dipole and shape selectivity 5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevated temperatures (>40°C) significantly accelerate ester hydrolysis kinetics and must be avoided [[4]]().

  • Gradient Program: 30% B to 70% B over 10 minutes, followed by a 3-minute hold at 95% B to wash the column.

  • Detection: UV/PDA at 254 nm (optimal for the nitroaromatic chromophore).

Step 3: Sample Preparation and the Self-Validation Check
  • Diluent Preparation: Mix 50:50 Water:Acetonitrile, buffered to pH 3.5 with formic acid.

    • Warning: Never dissolve the sample in unbuffered water or pure methanol, as this will initiate immediate degradation.

  • SST Standard Formulation: Spike 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (100 µg/mL) with exactly 1% (w/w) of 2-chloro-4-fluoro-5-nitrophenol.

  • The Causality Check (Self-Validation): Inject the SST standard. If the resolution (Rs) between the intact carbonate and the phenol drops below 2.0, or if the phenol peak area spontaneously increases over sequential injections, the system is failing. This indicates either mobile phase pH drift or active site degradation on the silica column (e.g., silanol exposure causing surface catalysis) 7. Do not proceed with sample analysis until the mobile phase is remade and the column is verified.

Step 4: Execution and Data Analysis
  • Inject 5 µL of the SST standard in triplicate.

  • Verify Rs > 2.0, Peak Tailing < 1.2, and %RSD of peak areas < 1.0%.

  • Proceed with the analysis of unknown samples, bracketing every 10 samples with an SST injection to continuously validate system stability.

Sources

Elemental analysis calculation for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the unique challenges posed by highly functionalized, multi-heteroatom pharmaceutical intermediates. 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) is a prime example of such a compound [1].

Containing carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine, this molecule represents a "stress test" for standard elemental analysis. In this guide, I will objectively compare analytical methodologies for this compound, explain the mechanistic pitfalls of traditional techniques, and provide self-validating experimental protocols to ensure absolute data integrity.

Theoretical Composition & The "Fluorine Problem"

Before evaluating any analytical methodology, we must establish the stoichiometric baseline for the target compound (Molecular Formula: C8H5ClFNO5, MW: 249.58 g/mol )[1].

Table 1: Theoretical Elemental Composition of C8H5ClFNO5
ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08838.50%
Hydrogen (H)1.00855.0402.02%
Nitrogen (N)14.007114.0075.61%
Oxygen (O)15.999579.99532.05%
Chlorine (Cl)35.450135.45014.20%
Fluorine (F)18.998118.9987.61%
Total 249.578 100.00%

The Mechanistic Challenge: Traditional CHNS/O combustion analyzers fail when analyzing fluorinated aromatics. During high-temperature combustion, fluorine reacts with hydrogen to form hydrogen fluoride (HF). HF aggressively attacks the quartz (SiO₂) combustion tube via the following reaction:

4 HF + SiO₂ → SiF₄ + 2 H₂O

This secondary reaction is disastrous for analytical accuracy. The generation of excess water artificially inflates the %H reading. Furthermore, silicon tetrafluoride (SiF₄) can co-elute with other combustion gases, distorting the %C and %N values [2]. Therefore, standard elemental analysis is fundamentally incompatible with this compound unless specific chemical mitigations are employed.

Methodological Comparison: Modern Suite vs. Traditional Wet Chemistry

To overcome these interferences, we must separate the analysis into two distinct, optimized streams: one for CHNO and one for halogens. Below is an objective comparison of a Modern Instrumental Suite (Flash EA with Halogen Trapping + Combustion IC) versus Traditional Wet Chemistry (Standard EA + Schöniger Flask Titration).

Table 2: Performance Comparison for Halogenated Aromatics
Analytical ParameterModern Suite (Flash EA + CIC)Traditional Wet Chemistry (Standard EA + ISE)
%C / %H Accuracy High (±0.3% abs) – Trap prevents SiF₄/H₂O artifactsLow – HF reacts with silica, inflating %H and altering %C
Halogen Resolution Excellent – Baseline separation of Cl⁻ and F⁻ via ICPoor – Cl and F often interfere during titration
Throughput High – Fully automated autosamplers (<20 mins/sample)Low – Manual flask combustion (>1 hr/sample)
Sample Requirement Minimal (1–10 mg total)High (>20 mg total)
Safety High – Closed system, no hazardous acid digestionsModerate – Requires manual handling of oxygen flasks

Validated Experimental Protocols

To guarantee scientific trustworthiness, the following protocols are designed as self-validating systems. An analytical run is only considered successful if the internal system suitability checks pass.

Protocol A: CHN/O Analysis with Fluorine Mitigation

Objective: Accurate determination of C, H, N, and O without halogen-induced artifacts [2].

  • Sample Preparation: Weigh 1.5–2.5 mg of the sample into a combustible tin capsule using a microbalance (resolution: 1 µg).

  • Combustion & Trapping: Drop the capsule into a quartz reactor maintained at 1060 °C under an oxygen-enriched helium flow. Critical Step: The reactor must be packed with a proprietary alkaline earth metal fluorine absorber (e.g., MgO). This permanently sequesters fluorine as solid MgF₂, preventing HF volatilization and protecting the silica tube [2].

  • Reduction: Pass the scrubbed gas stream over copper wires at 650 °C to quantitatively reduce nitrogen oxides (NOx) to N₂.

  • Separation & Detection: Separate the resulting N₂, CO₂, and H₂O on a specialized GC column and quantify via a Thermal Conductivity Detector (TCD).

  • Self-Validation Check: Analyze a certified reference standard (e.g., Acetanilide) every 10 samples. The run is only valid if the %C, %H, and %N values fall within ±0.3% absolute of theoretical values, confirming that the fluorine trap is not saturated and no SiF₄ breakthrough has occurred.

Protocol B: Combustion Ion Chromatography (CIC) for Halogens (Cl, F)

Objective: Interference-free, simultaneous quantification of chlorine and fluorine[3], [4].

  • Sample Introduction: Weigh 5–10 mg of the compound into a ceramic sample boat.

  • Pyrohydrolysis: Automatically introduce the boat into a furnace at 1050 °C. Combust the sample in an Argon/Oxygen atmosphere saturated with water vapor. The water vapor is essential to drive the stoichiometric conversion of organically bound halogens to HX (HCl and HF)[3].

  • Absorption: Route the evolved gaseous hydrohalides into an absorption vessel containing high-purity deionized water.

  • Chromatography: Automatically inject an aliquot of the absorption solution onto an anion-exchange IC system equipped with a suppressed conductivity detector[4].

  • Self-Validation Check: Prior to sample analysis, combust a blank boat spiked with a known mass of 4-fluorobenzoic acid and 4-chlorobenzoic acid. A recovery of >98% validates both the pyrohydrolytic cleavage efficiency and the chromatographic calibration.

Workflow Visualization

The following diagram illustrates the parallel analytical logic required to fully characterize 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate without cross-contamination or interference.

AnalyticalWorkflow Start 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (Sample Aliquot) CHNO_Branch CHNO Analysis (Flash Combustion) Start->CHNO_Branch CIC_Branch Halogen Analysis (Combustion IC) Start->CIC_Branch Trap Fluorine Absorber (Prevents SiF4 Artifacts) CHNO_Branch->Trap Pyro Pyrohydrolysis (1050 °C, Ar/O2/H2O) CIC_Branch->Pyro TCD GC Separation & TCD Detection Trap->TCD ResultCHNO Yields: %C, %H, %N, %O TCD->ResultCHNO Absorb Aqueous Absorption (Converts to HF, HCl) Pyro->Absorb IC Anion-Exchange IC & Conductivity Detection Absorb->IC ResultHal Yields: %Cl, %F IC->ResultHal

Figure 1: Dual-pathway analytical workflow for complete elemental characterization of the compound.

Sources

A Comparative Guide to the Leaving Group Ability of Substituted Phenyl Methyl Carbonates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the rational selection of protecting groups and the modulation of reaction kinetics are of paramount importance. The carbonate functional group, particularly in the form of substituted phenyl methyl carbonates, offers a versatile platform for this purpose. The electronic nature of the substituent on the phenyl ring can be finely tuned to control the lability of the phenoxide leaving group, thereby influencing reaction rates and selectivity. This guide provides an in-depth comparison of the leaving group ability of various substituted phenyl methyl carbonates, supported by experimental data and theoretical principles.

The Crucial Role of Leaving Group Ability

In the realm of organic chemistry, a leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons. The facility with which a leaving group departs, its "leaving group ability," is a critical determinant of the reaction rate. A good leaving group is one that can stabilize the negative charge it accepts upon departure. For the substituted phenyl methyl carbonates discussed herein, the leaving group is a substituted phenoxide ion. The stability of this phenoxide, and thus its ability as a leaving group, is profoundly influenced by the electronic properties of the substituents on the aromatic ring.

Generally, a good leaving group is the conjugate base of a strong acid. This is because the conjugate base of a strong acid is a weak base and is therefore stable on its own. The pKa of the conjugate acid of the leaving group is a good indicator of its leaving group ability; the lower the pKa of the conjugate acid (the phenol in this case), the better the leaving group.

Electronic Effects of Substituents: A Decisive Factor

The substituents on the phenyl ring of a phenyl methyl carbonate exert their influence through a combination of inductive and resonance effects. These effects alter the electron density on the phenoxide oxygen, thereby stabilizing or destabilizing the negative charge.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They pull electron density away from the aromatic ring and the phenoxide oxygen through inductive and/or resonance effects.[1] This delocalization of the negative charge stabilizes the phenoxide ion, making it a better leaving group. Consequently, phenyl methyl carbonates bearing EWGs will exhibit enhanced reactivity towards nucleophilic acyl substitution.[2]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) are electron-donating. They push electron density into the aromatic ring, which in turn increases the electron density on the phenoxide oxygen.[1] This localization of the negative charge destabilizes the phenoxide ion, making it a poorer leaving group and rendering the parent carbonate less reactive.

The interplay of these electronic effects is visually represented in the diagram below.

Substituent Effects on Phenoxide Stability cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -NO2, -Cl Stabilization Charge Delocalization (Inductive & Resonance Effects) EWG->Stabilization -I, -M effects Stable_Anion Stabilized Phenoxide Anion Stabilization->Stable_Anion Good_LG Good Leaving Group (Faster Reaction) Stable_Anion->Good_LG EDG e.g., -OCH3, -CH3 Destabilization Charge Localization (Inductive & Resonance Effects) EDG->Destabilization +I, +M effects Unstable_Anion Destabilized Phenoxide Anion Destabilization->Unstable_Anion Poor_LG Poor Leaving Group (Slower Reaction) Unstable_Anion->Poor_LG Carbonate Substituted Phenyl Methyl Carbonate Carbonate->Good_LG with EWG Carbonate->Poor_LG with EDG Nucleophile Nucleophile Nucleophile->Carbonate Nucleophilic Attack Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Substrate & Buffer) B Equilibrate Buffer in Cuvette at Desired Temp A->B C Initiate Reaction by Adding Substrate B->C D Monitor Absorbance vs. Time at λ_max of Leaving Group C->D E Plot ln(A_∞ - A_t) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) from the Slope E->F

Caption: Workflow for the kinetic analysis of phenyl methyl carbonate hydrolysis via UV-Vis spectrophotometry.

Comparative Data and Analysis

Substituent (Y) on Leaving GroupSecond-Order Rate Constant (k_OH-) for Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates (M⁻¹s⁻¹) pKa of Corresponding Phenol (Y-C₆H₄OH)Hammett Constant (σ)Leaving Group Ability
p-NO₂Data not provided in source, but expected to be the highest7.15 [3]+0.78Excellent
p-Cl2.519.42 [4]+0.23Good
H0.639.99 [4]0.00Moderate
p-CH₃0.4010.26 [4]-0.17Fair
p-OCH₃0.2910.21 [4]-0.27Poor

Note: The kinetic data is for the alkaline hydrolysis of Y-substituted phenyl phenyl carbonates in 80 mol % H₂O / 20 mol % DMSO at 25.0 ± 0.1 °C.

Analysis of the Data:

The data in the table clearly illustrates the principles discussed earlier. There is a direct correlation between the electron-withdrawing strength of the substituent, the acidity of the corresponding phenol (lower pKa), and the rate of hydrolysis (a measure of leaving group ability).

  • The presence of the strongly electron-withdrawing nitro group in p-nitrophenol results in a significantly lower pKa, indicating a more stable phenoxide ion and therefore an excellent leaving group. For instance, the aminolysis of methyl 4-nitrophenyl carbonate proceeds with a measurable rate constant, highlighting its enhanced reactivity. [5]* As we move down the table to less electron-withdrawing or electron-donating substituents, the pKa of the phenol increases, signifying a less stable phenoxide anion and, consequently, a poorer leaving group. This is reflected in the decreasing rate constants for the hydrolysis of the corresponding phenyl phenyl carbonates. * The p-methoxy group, being electron-donating, results in the least acidic phenol and the slowest hydrolysis rate in this series, confirming its role in destabilizing the phenoxide leaving group. A Hammett plot of the data for the substituted phenyl phenyl carbonates demonstrates the linear free-energy relationship.

Hammett_Plot Hammett Plot for Alkaline Hydrolysis of Substituted Phenyl Phenyl Carbonates xaxis σ (Substituent Constant) origin xaxis->origin yaxis log(k/k₀) origin->yaxis p_OCH3 p_Cl p_OCH3->p_Cl ρ > 0 p_CH3 H

Caption: Hammett plot illustrating the positive correlation between log(k/k₀) and the substituent constant σ.

The positive slope (ρ > 0) of the Hammett plot visually confirms that the reaction is accelerated by electron-withdrawing substituents (positive σ values) and decelerated by electron-donating substituents (negative σ values). This is consistent with a reaction mechanism where a negative charge builds up on the leaving group in the rate-determining transition state.

Conclusion and Implications for Researchers

The leaving group ability of substituted phenyl methyl carbonates is a tunable property that can be rationally controlled through the judicious choice of substituents on the phenyl ring. Electron-withdrawing groups enhance leaving group ability by stabilizing the resultant phenoxide anion, leading to faster reaction rates. Conversely, electron-donating groups diminish leaving group ability.

This understanding is of significant practical value for researchers in drug development and chemical synthesis. For instance, in the design of prodrugs, a phenyl carbonate moiety can be selected to release a phenolic drug at a desired physiological pH by tuning the electronic nature of the substituent. In synthetic applications, the reactivity of a carbonate protecting group can be modulated to achieve selective deprotection under specific conditions. By leveraging the principles outlined in this guide and the quantitative relationships described by the Hammett equation, scientists can make more informed decisions in the design and optimization of their chemical systems.

References

  • Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 22(9), 893-902. [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Filo. (2025, December 13). Correct increasing order of pKa values for the following substituted phenol. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. International Journal of Quantum Chemistry, 85(6), 727-741. [Link]

  • Um, I. H., et al. (2010). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 31(7), 2015-2018. [Link]

  • Um, I. H., et al. (2010). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 31(7), 2015-2018. [Link]

  • Chem 335. (n.d.). Linear Free Energy Relationships. [Link]

  • Liptak, M. D., et al. (2002). Absolute p K a Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

  • Um, I. H., et al. (2014). Unexpected medium effect on the mechanism for aminolysis of aryl phenyl carbonates in acetonitrile and H2O: transition-state structure in the catalytic pathway. Organic & Biomolecular Chemistry, 12(42), 8495-8503. [Link]

  • Environment and Climate Change Canada. (n.d.). Hydrolysis. [Link]

  • Wikipedia. (2024, March 5). Hammett equation. [Link]

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(24), 8439-8446. [Link]

  • da Silva, D., et al. (2015). Alkaline hydrolysis of tertiary N-(2-pyridyl)carbamates. Contradictory evidence between nucleophilic and general base catalysis. New Journal of Chemistry, 39(4), 2898-2905. [Link]

  • Scribd. (n.d.). Hammett Equation. [Link]

  • Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 67(24), 8439-8446. [Link]

  • LibreTexts Chemistry. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • El Atrache, L. L., et al. (2017). Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. ResearchGate. [Link]

  • Du, H., et al. (2016). Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry, 7(38), 5959-5965. [Link]

  • Mounter, L. A. (1958). The effect of para-substitution on the rates of enzymic hydrolysis of phenyl acetates. Biochimica et Biophysica Acta, 27(1), 219. [Link]

  • EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

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  • Castro, E. A., et al. (2001). Kinetic investigation of the phenolysis of phenyl 4-nitrophenyl and phenyl 2,4-dinitrophenyl carbonates. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-637. [Link]

  • Latrous El Atrache, L., et al. (2017). Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative research they enable. This document serves as an essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate. Our objective is to provide not just a protocol, but a framework for understanding the chemical principles that underpin safe disposal, fostering a culture of safety and environmental stewardship in your laboratory.

Understanding the Hazard Profile: A Prerequisite for Safe Handling

Key Structural Features and Associated Risks:

Functional GroupDisposal Consideration
Halogenated Aromatic Ring Potential for formation of toxic byproducts (e.g., dioxins) upon improper incineration. Requires high-temperature incineration for complete destruction.[2]
Nitro Group Can confer reactivity and potential thermal instability.
Methyl Carbonate Ester Susceptible to hydrolysis, which can be utilized as a deactivation step.
The Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a comprehensive, step-by-step process for the safe disposal of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate. This protocol is designed to be a self-validating system, with clear decision points and safety checks.

Disposal_Workflow cluster_prep Phase 1: Preparation & In-Lab Treatment cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Final Disposal A Assess Waste: - Pure compound? - Contaminated solids? B Consider In-Lab Hydrolysis (for small quantities in solution) A->B If solution D Collect in appropriate, -labeled container A->D If pure solid or contaminated materials C Perform Base-Catalyzed Hydrolysis (e.g., with 1M NaOH) B->C C->D Transfer neutralized hydrolysate E Label as: 'Halogenated Organic Waste' D->E F Segregate from non-halogenated and other waste streams E->F G Store in designated Hazardous Waste Area F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for pickup by a licensed disposal vendor H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

For small amounts of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate, particularly in solution, base-catalyzed hydrolysis can be an effective initial deactivation step. This process breaks down the carbonate ester into less reactive components.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Preparation: In a properly functioning chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: To the stirring basic solution, slowly add the solution containing 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate at room temperature.

  • Monitoring: Allow the reaction to stir for several hours. The completion of the reaction can be monitored by an appropriate technique, such as TLC or LC-MS, by observing the disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl).

  • Collection: The resulting neutralized aqueous solution should be collected as halogenated organic waste.

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

  • Halogenated Organic Waste: All waste containing 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate, including the pure compound, contaminated solids (e.g., gloves, weigh boats, silica gel), and the neutralized hydrolysate, must be collected in a dedicated "Halogenated Organic Waste" container.[2]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[2][3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate". Do not mix this waste with non-halogenated solvents, as this can complicate the disposal process.[2]

The final disposal of halogenated organic compounds requires specialized facilities and procedures.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] This will be handled by a licensed waste disposal contractor.

  • Recommended Disposal Method: The standard and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with emission control systems to neutralize the resulting acidic gases.[2]

Scientific Integrity and Trustworthiness

The procedures outlined above are based on established principles of chemical safety and waste management. The recommendation for hydrolysis is rooted in the known reactivity of carbonate esters.[4] The requirement for segregation and high-temperature incineration is in accordance with EPA guidelines for the disposal of chlorinated organic compounds, which are regulated due to their potential to form persistent environmental pollutants.[5][6] By following this guide, you are not only adhering to best practices but also ensuring a self-validating system of chemical safety.

References

  • Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Echemi. 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate 153471-75-1 Formula.
  • AccelaChem. 84478-89-7,2-Chloro-4-Fluoro-5-Nitrophenyl Methyl Carbonate.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Fisher Scientific. SAFETY DATA SHEET. (May 27, 2015).
  • Biodegradation of Nitroaromatic Compounds and Explosives.
  • Halogenated Solvents.
  • Google Patents. US4663477A - Process for the hydrolysis of dialkyl carbonates.
  • Quora. What is the hydrolysis of carbonate? (January 08, 2019).
  • TCI Chemicals. SAFETY DATA SHEET. (November 16, 2024).
  • CARBON DIOXIDE DISPOSAL IN CARBONATE MINERALst Abstract.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • US EPA. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (May 13, 2025).
  • Organic carbonates as green media: from laboratory syntheses to industrial applications. (May 05, 2025).
  • US EPA. Disposal Guidance | I-WASTE DST. (August 28, 2024).
  • ACS Publications. Hydrolysis of Simple Aromatic Esters and Carbonates. (May 01, 2002).

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Personal protective equipment for handling 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide drug development professionals and researchers with a rigorous, self-validating framework for handling 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate .

Handling poly-functionalized aromatics requires more than just compliance; it requires a mechanistic understanding of the molecule's reactivity. This guide bridges the gap between chemical properties and logistical safety, ensuring that every protocol is grounded in causality and authoritative safety standards.

Executive Summary & Chemical Profile

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a highly versatile, yet reactive, building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Due to its orthogonal functional groups, it requires stringent environmental controls and targeted Personal Protective Equipment (PPE) to mitigate exposure and prevent unintended degradation.

Table 1: Quantitative Data & Chemical Profile

Property Specification Operational Implication
CAS Number 84478-89-7[1] Unique identifier for SDS cross-referencing.
Molecular Formula C8H5ClFNO5[1] High heteroatom count; indicates potential for varied reactivity.
Molecular Weight 249.58 g/mol [1] Used for precise stoichiometric calculations in flow/batch chemistry.
Hazard Class Irritant (Skin/Eye), Reactive[2] Mandates strict barrier protection and splash mitigation.

| Storage Temp | Cold-chain (2-8°C)[3] | Prevents thermal degradation and premature carbonate hydrolysis. |

Mechanistic Hazard Analysis

To select the appropriate PPE and handling protocols, we must first understand why this molecule is hazardous. The risks are driven by three distinct structural features:

  • Nitroaromatic Reactivity: The nitro group is highly electron-withdrawing and susceptible to rapid, exothermic reduction. In drug development, this compound is often subjected to selective catalytic hydrogenation to form haloanilines[4]. If exposed to incompatible reducing agents or excessive heat, nitroaromatics pose a severe deflagration risk[5].

  • Carbonate Hydrolysis: The methyl carbonate moiety is sensitive to nucleophilic attack. Under basic or strongly acidic conditions (or prolonged exposure to ambient moisture), it hydrolyzes to release 2-chloro-4-fluoro-5-nitrophenol—a severe dermal and respiratory irritant[2]—along with methanol and carbon dioxide ( CO2​ ). The evolution of CO2​ creates a pressurization hazard in sealed containers.

  • Halogenated Aromatic Toxicity: Halogenated nitroaromatics are known to absorb through the dermis and can act as potent skin sensitizers and potential reproductive toxins[6]. This necessitates completely impermeable physical barriers.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards and OSHA's 29 CFR 1910.132 and 1910.138 standards[7], the following PPE matrix establishes a self-validating barrier system.

Table 2: PPE Selection and Causality

PPE Category Specification Causality / Rationale Validation Check
Hand Protection Double-gloved Nitrile (min 8 mil outer) Prevents dermal absorption of halogenated nitroaromatics[6]. Outer glove is inspected for pinholes; discarded immediately upon powder contact.

| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles + Face Shield | Protects against liquid splashes and pressure bursts from CO2​ evolution during accidental hydrolysis[8][9]. | Goggles form a complete seal around the eyes; face shield covers the chin. | | Body Protection | Flame-Resistant (FR) Lab Coat + Rubber Apron | Nitroaromatics pose a thermal risk. The apron prevents corrosive phenol penetration[10]. | Coat is buttoned to the top; apron covers the torso and upper legs. | | Respiratory | NIOSH-approved N95 or P100 half-mask | Prevents inhalation of aerosolized particulates if weighing outside a controlled airflow environment[7][11]. | Perform a positive/negative pressure seal check before entering the lab. |

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Each step includes a validation mechanism to ensure the environment remains controlled before proceeding to the next phase.

G Start 1. Environmental Prep Verify Hood >100 fpm PPE 2. Don PPE Matrix Double Nitrile, FR Coat, Shield Start->PPE Weigh 3. Static-Free Transfer Use Anti-Static Boat PPE->Weigh Solubilize 4. Anhydrous Solubilization (e.g., THF or 2-MeTHF) Weigh->Solubilize React 5. Controlled Reaction (Monitor Exotherm) Solubilize->React Waste 6. Segregated Disposal Halogenated Organic Waste React->Waste

Workflow and PPE integration for handling halogenated nitroaromatic carbonates.

Step-by-Step Methodology:
  • Environmental Verification:

    • Action: Activate the chemical fume hood and verify the face velocity is between 100–120 feet per minute (fpm).

    • Causality: Sweeps away aerosolized dust and potential CO2​ /methanol off-gassing.

    • Validation: The digital airflow monitor reads >100 fpm, and a tissue strip taped to the sash pulls inward.

  • Material Equilibration:

    • Action: Remove the sealed chemical bottle from cold storage (2-8°C)[3] and allow it to reach room temperature in a desiccator before opening.

    • Causality: Prevents ambient condensation from forming on the cold powder, which would trigger premature carbonate hydrolysis.

    • Validation: The exterior of the bottle is completely dry to the touch before the seal is broken.

  • Static-Free Weighing:

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Halogenated powders can accumulate static charge, leading to aerosolization and contamination of the balance area[12].

    • Validation: The powder transfers smoothly without clinging to the spatula or the sides of the weigh boat.

  • Anhydrous Solubilization:

    • Action: Dissolve the compound in a compatible anhydrous solvent (e.g., THF or 2-methyl-THF)[4] immediately after weighing.

    • Causality: Stabilizes the molecule for downstream reactions (like selective hydrogenation) and prevents moisture-induced degradation.

    • Validation: The resulting solution is clear, and no gas bubbles ( CO2​ ) are observed.

Emergency Response & Disposal Plan

Standardizing waste and spill protocols prevents cross-reactivity and ensures environmental compliance. Halogenated nitroaromatics must never be disposed of down the drain[13].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel. Ensure your P100 respirator and splash goggles are secured.

  • Contain: Cover the spilled powder with a damp, inert absorbent pad. Do not use basic absorbents, as high pH will rapidly hydrolyze the carbonate, releasing toxic 2-chloro-4-fluoro-5-nitrophenol[2].

  • Collect: Use non-sparking tools to sweep the material into a hazardous waste bucket.

  • Decontaminate: Wash the affected surface with a mild, pH-neutral detergent and water.

Waste Disposal Plan:

  • Segregation: Collect all reaction mixtures, contaminated gloves, and empty vials in a rigid container strictly labeled as "Halogenated Organic Waste" [13].

  • Incompatibility Check: Ensure the waste container does not contain strong bases, amines, or oxidizing agents, which could react violently with the nitroaromatic residue[14].

  • Storage: Keep the waste container in a secondary containment tray within a ventilated waste accumulation area until professional vendor pickup. Validation: The waste container shows no signs of bulging (indicating CO2​ off-gassing).

References

  • 84478-89-7, 2-Chloro-4-Fluoro-5-Nitrophenyl Methyl Carbonate AccelaChem URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University (NCSU) Environmental Health and Safety URL:[Link]

  • A framework for personal protective equipment use in laboratories National Institutes of Health (NIH) / PMC URL:[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Lab Manager URL:[Link]

  • OSHA's PPE Laboratory Standards Clarion Safety Systems URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / Google Books URL
  • Personal Protective Equipment Guide Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory NCBI Bookshelf URL:[Link]

  • Managing Chemical Wastes in the High School Lab American Association of Chemistry Teachers (AACT) / ACS URL:[Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Prudent Practices in the Laboratory: Index National Academies Press URL:[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Organic Process Research & Development - ACS Publications URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.